Spiperone hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2.ClH/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20;/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIKMLCZZMOBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873371 | |
| Record name | Spiperone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2022-29-9 | |
| Record name | Spiperone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spiperone Hydrochloride's Affinity for the Serotonin 5-HT2A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spiperone (B1681076) hydrochloride, a butyrophenone (B1668137) derivative, is a well-established pharmacological tool and antipsychotic agent. Its therapeutic effects and research applications are largely attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors.[1] This technical guide provides an in-depth overview of the binding affinity of spiperone hydrochloride for the serotonin 5-HT2A receptor, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathway and experimental workflow.
Quantitative Binding Affinity Data
This compound exhibits high affinity for the serotonin 5-HT2A receptor. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor, with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for spiperone at the 5-HT2A receptor from various studies. It is important to note that variations in experimental conditions, such as the radioligand used, tissue or cell line preparation, and buffer composition, can contribute to differences in the reported values.
| Receptor Subtype | Reported Ki (nM) | Species/Tissue/Cell Line | Radioligand Used | Reference |
| 5-HT2A | ~1 | Not Specified | Not Specified | Vendor Data |
| 5-HT2A | 0.63 - 1.0 | Rat | Not Specified | IUPHAR/BPS Guide |
| 5-HT2A | 1.2 | Cloned rat 5-HT2A receptors | Not Specified | [1] |
Experimental Protocols: Radioligand Competition Binding Assay
The binding affinity of this compound for the 5-HT2A receptor is typically determined using an in vitro radioligand competition binding assay. This method measures the ability of an unlabeled compound (spiperone) to displace a radiolabeled ligand that is specifically bound to the receptor.
Materials
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT2A receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells).
-
Radioligand: A high-affinity 5-HT2A receptor antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-Ketanserin.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Mianserin).
-
Scintillation Cocktail: A liquid scintillation fluid.
-
Instrumentation: 96-well microplates, glass fiber filter mats (e.g., Whatman GF/B), a cell harvester, and a microplate scintillation counter.
Procedure
-
Membrane Preparation:
-
Culture cells expressing the 5-HT2A receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Mianserin).
-
Competition Binding: Receptor membranes, radioligand, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of spiperone by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the spiperone concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of spiperone that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
5-HT2A Receptor Signaling Pathway
The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 protein pathway.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound like spiperone for the 5-HT2A receptor.
Caption: Radioligand Binding Assay Workflow.
References
Spiperone Hydrochloride: A Technical Guide to its Application as a Selective Dopamine Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiperone (B1681076) hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D2 receptor, belonging to the butyrophenone (B1668137) class of antipsychotic agents.[1][2][3] Its high affinity for D2-like dopamine receptors, as well as significant affinity for certain serotonin (B10506) receptors, has established it as a critical tool in neuroscience research and a template for the development of novel therapeutics.[4] This technical guide provides an in-depth overview of spiperone hydrochloride, including its receptor binding profile, mechanism of action, and detailed experimental protocols for its characterization.
Introduction
Spiperone is a well-established pharmacological tool primarily utilized for its potent antagonistic effects at dopamine D2 receptors.[1][2] This activity is central to its antipsychotic properties, as excessive dopaminergic signaling is a key hypothesis in the pathophysiology of schizophrenia.[2] Beyond its primary target, spiperone also exhibits high affinity for serotonin 5-HT2A receptors, which contributes to its pharmacological profile.[2][5] This multifaceted receptor interaction makes spiperone a valuable compound for dissecting the complexities of neurotransmitter systems.[2]
Receptor Binding Profile
This compound's pharmacological activity is defined by its binding affinity to various neurotransmitter receptors. It displays high selectivity for D2-like dopamine receptors (D2, D3, and D4) over D1-like receptors (D1 and D5).[6][7] The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.
Table 1: Binding Affinity of this compound for Dopamine and Serotonin Receptors
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | ~350[6][7] |
| Dopamine D2 | 0.06[6][7] |
| Dopamine D3 | 0.6[6][7] |
| Dopamine D4 | 0.08[6][7] |
| Dopamine D5 | ~3500[6] |
| Serotonin 5-HT1A | 49[6] |
| Serotonin 5-HT2A | 1[6] |
| Serotonin 5-HT2C | >1000[8] |
| Serotonin 5-HT7 | Active (Ki not specified)[8] |
| α1B-Adrenoceptor | Selective antagonist (Ki not specified)[6] |
Mechanism of Action
The primary mechanism of action of spiperone is the competitive antagonism of dopamine at the D2 receptor.[1] By binding to D2 receptors, spiperone blocks the downstream signaling cascades typically initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP) and subsequent modulation of protein kinase A (PKA) activity.[1] These alterations in second messenger systems are believed to underlie the therapeutic effects of spiperone in conditions characterized by dopamine hyperactivity.[1]
Beyond its canonical G-protein coupled receptor (GPCR) antagonism, spiperone has been shown to influence intracellular calcium (Ca2+) dynamics. Studies have indicated that spiperone can induce a massive, phospholipase C (PLC)-dependent release of Ca2+ from the endoplasmic reticulum (ER).[9][10] This effect appears to be independent of its dopamine and serotonin receptor antagonism.[10]
Dopamine D2 Receptor Antagonism Signaling Pathway
Caption: Spiperone's dual mechanism of action.
Experimental Protocols
Radioligand Competition Binding Assay for Dopamine D2 Receptors
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [3H]-spiperone as the radioligand.
Materials:
-
Membrane Preparation: Porcine striatal membranes or cell membranes expressing recombinant human D2 receptors.[11]
-
Radioligand: [3H]-spiperone.
-
Non-specific Binding (NSB) Agent: (+)-Butaclamol (2 µM).[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[12]
-
Wash Buffer: Ice-cold 0.9% saline or 50 mM Tris-HCl.[12][13]
-
Test Compound: Serial dilutions of the compound of interest.
-
96-well plates.
-
Glass fiber filtermats.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare the radioligand solution in assay buffer. The final concentration of [3H]-spiperone in the assay should be approximately 2-3 times its Kd value.[14]
-
Prepare the membrane suspension in ice-cold assay buffer. The protein concentration should be optimized to ensure that less than 10% of the radioligand is bound.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay buffer
-
Test compound or assay buffer (for total binding) or (+)-butaclamol (for non-specific binding).
-
Membrane suspension.
-
-
Initiate the binding reaction by adding the [3H]-spiperone solution to all wells.
-
-
Incubation:
-
Incubate the plates for 1 hour at 30°C with gentle shaking.[12]
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filtermats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
-
-
Quantification:
-
Dry the filtermats.
-
Place the dried filters into scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow for a competitive binding assay.
Conclusion
This compound remains an indispensable tool in pharmacology and neuroscience. Its well-characterized high affinity and selectivity for the dopamine D2 receptor, coupled with its effects on other neurotransmitter systems, provide a robust platform for investigating receptor function and for the initial screening of novel drug candidates. The detailed methodologies provided in this guide offer a foundation for the accurate and reproducible characterization of spiperone and other potential dopamine receptor modulators.
References
- 1. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 2. What is Spiperone used for? [synapse.patsnap.com]
- 3. Spiperone | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS 2022-29-9 | Tocris Bioscience [tocris.com]
- 8. This compound | 5-HT2A receptor Antagonist | Hello Bio [hellobio.com]
- 9. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spiperone, identified through compound screening, activates calcium-dependent chloride secretion in the airway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 14. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
Spiperone Hydrochloride: A Technical Guide to its Discovery, History, and Application in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiperone (B1681076) hydrochloride, a butyrophenone (B1668137) derivative, has played a pivotal role in the advancement of neuroscience research. Initially developed as an antipsychotic, its high affinity and selectivity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors have established it as an indispensable pharmacological tool. This technical guide provides an in-depth exploration of the discovery and history of spiperone, its mechanism of action, and its widespread application in neuroscience. Detailed experimental protocols for its use in radioligand binding assays are provided, alongside a comprehensive summary of its binding affinities. Furthermore, this guide illustrates key concepts through signaling pathway and experimental workflow diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and Historical Context
Spiperone was discovered and developed by Janssen Pharmaceutica, a company founded in 1953 by Dr. Paul Janssen, which became a powerhouse in the discovery of antipsychotic medications.[1] The development of spiperone is rooted in the broader research efforts on butyrophenone antipsychotics, which began with the serendipitous discovery of haloperidol (B65202) in the late 1950s.[2][3] This class of drugs emerged from research transitioning from analgesics to antipsychotics.[2] The central hypothesis guiding this research was the crucial role of dopamine receptor antagonism in the treatment of schizophrenia.[2] Spiperone (also known as spiroperidol) was synthesized as part of this ongoing effort to develop potent and selective antipsychotic agents.[4] While it is approved for clinical use in Japan for schizophrenia, its primary impact has been as a research tool in neuroscience.[4][5]
Mechanism of Action
Spiperone's primary mechanism of action is its potent antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.[5][6] In conditions like schizophrenia, an overactivity of dopaminergic pathways is often observed.[6] By blocking D2 receptors, spiperone inhibits the activity of dopamine, thus mitigating the hyperactive signaling associated with psychosis.[6]
Its antagonism of 5-HT2A receptors is also a key component of its pharmacological profile and contributes to its antipsychotic effects.[6] This dual antagonism of both dopamine and serotonin receptors is a feature that enhances its efficacy and provides a broader spectrum of action compared to agents that only target dopamine receptors.[6] Spiperone also exhibits affinity for other receptors, including other dopamine and serotonin subtypes and alpha-adrenergic receptors, though to a lesser extent.[6][7]
At a molecular level, by preventing dopamine from activating D2 receptors, spiperone influences second messenger systems like cyclic AMP (cAMP) and protein kinase A (PKA), which are involved in regulating gene expression, neuronal excitability, and synaptic plasticity.[6] More recent research has also explored its effects on intracellular calcium levels, demonstrating that spiperone can enhance intracellular calcium through a phospholipase C (PLC)-dependent pathway.[8][9]
Quantitative Data: Receptor Binding Affinities
The utility of spiperone as a research tool is largely defined by its high affinity for specific receptor subtypes. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding affinity. The binding affinities of spiperone hydrochloride for various human dopamine and serotonin receptor subtypes are summarized below.
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 0.06[8][10] |
| Dopamine D3 | 0.6[8][10] |
| Dopamine D4 | 0.08[8][10] |
| Dopamine D1 | ~350[8][10] |
| Dopamine D5 | ~3500[8][10] |
| Serotonin 5-HT1A | 17.3[4] (some sources report 49 nM[8]) |
| Serotonin 5-HT2A | 1.17[4] (some sources report 1 nM[8]) |
| Serotonin 5-HT1F | 3.98[4] |
| Serotonin 5-HT2B | 0.8–1114.2[4] |
| Serotonin 5-HT2C | 922.9[4] |
Key Applications in Neuroscience Research
The high affinity of spiperone for D2 and 5-HT2A receptors has made it an invaluable tool for studying these neurotransmitter systems.
Radioligand Binding Assays
Radiolabeled forms of spiperone, particularly [3H]spiperone, are extensively used to quantify the density of dopamine and serotonin receptors in brain tissue homogenates.[11][12][13] These in vitro assays allow researchers to investigate how receptor numbers change in disease states or in response to drug treatment.[11] A key advantage of [3H]spiperone is its ability to label both D2 and 5-HT2A receptors, and researchers have developed methods to selectively measure each by using specific competing unlabeled drugs.[12] For instance, sulpiride (B1682569) can be used to block [3H]spiperone binding to D2 receptors, allowing for the isolated measurement of 5-HT2A binding, and vice versa with a 5-HT2A selective antagonist.[12]
In Vivo Imaging: Positron Emission Tomography (PET)
The development of radiolabeled spiperone derivatives for Positron Emission Tomography (PET) marked a significant milestone in neuroscience, allowing for the in vivo visualization and quantification of neuroreceptors in the living human brain.[14]
-
[11C]N-methylspiperone ([11C]NMSP): This was one of the first successful radiotracers for imaging dopamine receptors in the human brain with PET, with the initial studies taking place in the early 1980s.[14][15] It is used to measure the occupancy of both D2 and 5-HT2A receptors by antipsychotic drugs, providing insights into their therapeutic mechanisms and helping to determine appropriate clinical doses.[16]
-
[18F]fluoroethylspiperone ([18F]FESP): The longer half-life of fluorine-18 (B77423) compared to carbon-11 (B1219553) makes [18F]FESP a practical alternative for PET studies.[17] It has been used to study D2 receptor binding in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[17][18]
Experimental Protocols
Protocol for [3H]Spiperone Radioligand Binding Assay
This protocol provides a general framework for a competitive inhibition binding assay to determine the affinity (Ki) of a test compound for D2 receptors using [3H]spiperone.
Materials:
-
Cell Membranes: Crude membranes prepared from cells stably expressing the dopamine D2 receptor (e.g., HEK293-rD2 cells) or from brain tissue rich in D2 receptors (e.g., striatum).[19]
-
Radioligand: [3H]Spiperone (specific activity ~15 Ci/mmol).[19]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.9% NaCl, 0.025% ascorbic acid, 0.001% Bovine Serum Albumin (BSA).[19]
-
Non-specific Binding Control: A high concentration of a potent D2 antagonist, such as 2 µM (+)-butaclamol.[19]
-
Test Compounds: A range of concentrations of the unlabeled drug to be tested.
-
Equipment: 96-well plates, water-bath shaker, cell harvester, scintillation vials, liquid scintillation counter.
Methodology:
-
Preparation: Prepare dilutions of the test compound and [3H]spiperone in assay buffer. The final concentration of [3H]spiperone is typically kept at or below its Kd value (e.g., 0.1-0.5 nM).[19]
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]spiperone, and either assay buffer (for total binding), the test compound (for competitive binding), or the non-specific binding control. The total reaction volume is typically 0.2-0.8 mL.[19]
-
Equilibration: Incubate the plates for 60 minutes at 30°C in a water-bath shaker to allow the binding to reach equilibrium.[19]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]spiperone and Kd is its dissociation constant for the receptor.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Spiperone's antagonistic action on the Dopamine D2 receptor signaling pathway.
Figure 2. Experimental workflow for a [3H]Spiperone competitive radioligand binding assay.
Figure 3. Logical relationship of Spiperone's binding affinity across receptor subtypes.
Conclusion
From its origins in the systematic search for novel antipsychotics by Janssen Pharmaceutica to its current status as a cornerstone research tool, this compound has had a profound and lasting impact on neuroscience. Its high-affinity and selective antagonism of dopamine D2 and serotonin 5-HT2A receptors have not only illuminated the pharmacology of these critical neurotransmitter systems but have also enabled the development of powerful in vitro and in vivo research techniques. For scientists and drug development professionals, a thorough understanding of spiperone's history, properties, and experimental applications remains essential for the continued exploration of neuroreceptor function and the development of novel therapeutics for psychiatric and neurological disorders.
References
- 1. Top 20 Antipsychotic companies - Discovery|PatSnap [discovery-patsnap-com.libproxy.mit.edu]
- 2. Forty years of antipsychotic Drug research--from haloperidol to paliperidone--with Dr. Paul Janssen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spiperone - Wikipedia [en.wikipedia.org]
- 5. What is Spiperone used for? [synapse.patsnap.com]
- 6. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 7. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS 2022-29-9 | Tocris Bioscience [tocris.com]
- 11. Dopamine receptor parameters detected by [3H]spiperone depend on tissue concentration: analysis and examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resolution of dopamine and serotonin receptor components of [3H]spiperone binding to rat brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-N-[11C]Methylspiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. PET measurement of neuroreceptor occupancy by typical and atypical neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-N-(2-[18F]-fluoroethyl)-spiperone: a novel ligand for cerebral dopamine receptor studies with pet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PET studies of dopamine receptor distribution using [18F]fluoroethylspiperone: findings in disorders related to the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Spiperone Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiperone hydrochloride is a potent synthetic compound belonging to the butyrophenone (B1668137) class of antipsychotic drugs. It is a valuable tool in neuroscience research due to its high affinity and selectivity as an antagonist for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This technical guide provides an in-depth overview of the chemical properties, structure, and pharmacological activity of this compound, with a focus on experimental protocols and the signaling pathways it modulates.
Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride | [1] |
| Synonyms | Spiroperidol Hydrochloride | [2] |
| CAS Number | 2022-29-9 | [2] |
| Molecular Formula | C₂₃H₂₆FN₃O₂・HCl | [2] |
| Molecular Weight | 431.94 g/mol | [2] |
| Purity | ≥98% | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 190-193.6 °C (for Spiperone free base) | [3] |
| Solubility | Soluble to 100 mM in DMSO. | |
| pKa | Not available | |
| logP | Not available |
Chemical Structure
The chemical structure of this compound consists of a spiro-piperidine ring system linked to a butyrophenone moiety. The hydrochloride salt is formed by the protonation of the tertiary amine in the piperidine (B6355638) ring.
Figure 1: Chemical Structure of this compound
Caption: 2D chemical structure of this compound.
Pharmacological Activity
This compound's primary pharmacological action is its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. It also exhibits affinity for other receptor subtypes. The binding affinities (Ki) for various receptors are detailed in the table below.
Table 3: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Source(s) |
| Dopamine D2 | 0.06 | |
| Dopamine D3 | 0.6 | |
| Dopamine D4 | 0.08 | |
| Dopamine D1 | ~350 | |
| Dopamine D5 | ~3500 | |
| Serotonin 5-HT2A | 1.0 | [4] |
| Serotonin 5-HT1A | 49 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity of this compound.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines the determination of the binding affinity of a test compound for the dopamine D2 receptor using [³H]-Spiperone as the radioligand.
Experimental Workflow for D2 Receptor Binding Assay
D2 Receptor Binding Assay Workflow
Methodology:
-
Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared and stored at -80°C. On the day of the assay, membranes are thawed and resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: To each well, the following are added in order:
-
Assay buffer
-
Test compound at various concentrations or vehicle (for total binding) or a saturating concentration of a known D2 antagonist (e.g., haloperidol) for non-specific binding determination.
-
Cell membrane suspension.
-
[³H]-Spiperone (at a concentration close to its Kd).
-
-
The plate is incubated, typically at room temperature for a specified time (e.g., 60-90 minutes), to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test compound is then determined from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Radioligand Binding Assay for Serotonin 5-HT2A Receptor
A similar radioligand binding assay is used to determine the affinity for the 5-HT2A receptor, often using a different radioligand such as [³H]-Ketanserin.
Experimental Workflow for 5-HT2A Receptor Binding Assay
5-HT2A Receptor Binding Assay Workflow
Methodology:
The protocol is analogous to the D2 receptor binding assay, with the following key differences:
-
Receptor Source: Cell membranes expressing the human serotonin 5-HT2A receptor are used.
-
Radioligand: [³H]-Ketanserin is commonly used as the radioligand.
-
Non-specific Binding: A different competing ligand, such as mianserin, is used to determine non-specific binding.
Signaling Pathways
This compound's antagonism at D2 and 5-HT2A receptors inhibits their respective downstream signaling cascades.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins. Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. As an antagonist, this compound blocks this pathway.
Dopamine D2 Receptor Signaling Pathway Antagonism by this compound
Spiperone HCl blocks D2 receptor signaling.
Serotonin 5-HT2A Receptor Signaling Pathway
The serotonin 5-HT2A receptor is a GPCR that couples to Gq/11 proteins. Upon activation by serotonin, it stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This compound acts as an antagonist, preventing this cascade.
References
Spiperone Hydrochloride: A Technical Guide for Receptor Pharmacology Investigation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Spiperone hydrochloride as a powerful pharmacological tool for investigating receptor function, with a primary focus on its interactions with dopamine (B1211576) and serotonin (B10506) receptor systems. Spiperone, a butyrophenone (B1668137) derivative, is a high-affinity antagonist for several key G protein-coupled receptors (GPCRs), making it an invaluable ligand for receptor characterization, screening, and in vitro and in vivo studies.
Core Properties of this compound
This compound is a well-established research compound known for its potent and selective antagonism at dopamine D2-like receptors and serotonin 5-HT2A receptors.[1] Its high affinity and specificity have made it a standard radioligand, often tritiated ([³H]Spiperone), for binding assays to quantify these receptor populations in various tissues.[2][3][4]
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆FN₃O₂・HCl | [5] |
| Molecular Weight | 431.94 g/mol | [5][6] |
| CAS Number | 2022-29-9 | [5][7] |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| Storage | Store at room temperature |
Receptor Binding Profile and Affinity
Spiperone exhibits a distinct binding profile, characterized by high affinity for several receptor subtypes. The following tables summarize its binding affinities (Ki values) for various human receptors, providing a quantitative basis for its use in pharmacological research.
Dopamine Receptor Subtypes
Spiperone demonstrates high affinity for the D2-like family of dopamine receptors (D2, D3, and D4), with significantly lower affinity for the D1-like family (D1 and D5).[6][7] This selectivity makes it an excellent tool for isolating and studying D2-like receptor pharmacology.
| Receptor Subtype | Ki (nM) |
| D₂ | 0.06 |
| D₃ | 0.6 |
| D₄ | 0.08 |
| D₁ | ~350 |
| D₅ | ~3500 |
Data compiled from multiple sources.[6][7]
Serotonin Receptor Subtypes
Spiperone is also a potent antagonist at several serotonin receptors, most notably the 5-HT2A receptor.[1][6][7] Its affinity for other serotonin receptor subtypes varies.
| Receptor Subtype | Ki (nM) |
| 5-HT₂ₐ | 1.0 - 1.27 |
| 5-HT₁ₐ | 49 |
| 5-HT₂C | >1000 |
| 5-HT₇ | Active |
Data compiled from multiple sources.[6][7]
Other Receptors
Spiperone also shows affinity for other receptors, which should be considered when designing experiments. It is a selective α1B-adrenoceptor antagonist and also binds to sigma receptors.[7][8]
| Receptor Subtype | Activity |
| α₁B-Adrenoceptor | Antagonist |
| Sigma Receptors | Binds with high affinity |
Data compiled from multiple sources.[7][8]
Signaling Pathways
Spiperone's antagonism of D2 and 5-HT2A receptors blocks their respective downstream signaling cascades. Understanding these pathways is crucial for interpreting functional assay data.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a Gαi/o-coupled receptor.[9][[“]] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12] Spiperone, as an antagonist, blocks this inhibitory effect. The D2 receptor can also signal through Gβγ subunits to modulate ion channels and other effector proteins.[9][[“]][12]
Caption: Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling
The serotonin 5-HT2A receptor is coupled to the Gαq/11 signaling pathway.[13][14] Activation of this receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[13][15] This leads to the activation of protein kinase C (PKC) and an increase in intracellular calcium levels.[14][15] Spiperone antagonizes these effects.
Caption: Serotonin 5-HT2A receptor signaling pathway.
Experimental Protocols
This compound is extensively used in various experimental paradigms. Below are detailed methodologies for key experiments.
Radioligand Binding Assay ([³H]Spiperone)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [³H]Spiperone.
Caption: General workflow for a radioligand binding assay.
Materials:
-
Radioligand: [³H]Spiperone (specific activity: 70-90 Ci/mmol)[16]
-
Membrane Preparation: Homogenate from a tissue or cell line expressing the receptor of interest (e.g., rat striatum for D2 receptors).[16]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[16]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]
-
Non-specific Ligand: 10 µM Haloperidol or 2 µM (+)-Butaclamol.[2][16]
-
Test Compound: Serial dilutions of the compound of interest.
-
Glass fiber filters and a filtration apparatus.[16]
-
Scintillation counter and scintillation cocktail.[16]
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris. The resulting supernatant contains the membrane fraction.[16]
-
Assay Setup: Prepare triplicate tubes for:
-
Total Binding: Contains [³H]Spiperone and membrane preparation.
-
Non-specific Binding: Contains [³H]Spiperone, membrane preparation, and a high concentration of the non-specific ligand.
-
Test Compound: Contains [³H]Spiperone, membrane preparation, and varying concentrations of the test compound.
-
-
Incubation: Add the reagents to the tubes. The final concentration of [³H]Spiperone should be approximately 2-3 times its Kd value (typically 0.2-0.5 nM).[16][17] Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).[16]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.[16]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[2]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[18]
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
To investigate the functional consequences of Spiperone's receptor antagonism, downstream signaling events can be measured.
cAMP Assay (for D2 Receptors): This assay measures the accumulation of cyclic AMP in response to receptor activation. As Spiperone is a D2 antagonist, it will block the dopamine-induced inhibition of cAMP production.
Materials:
-
Cells expressing the dopamine D2 receptor.
-
Dopamine or another D2 agonist.
-
This compound.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[19][20]
Procedure:
-
Cell Plating: Plate the D2 receptor-expressing cells in a suitable microplate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of Spiperone for a defined period (e.g., 30 minutes).[19]
-
Stimulation: Add a fixed concentration of a D2 agonist (e.g., dopamine) and forskolin to the wells.
-
Incubation: Incubate for a specified time to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of Spiperone to determine its IC₅₀ for blocking the agonist effect.
Calcium Flux Assay (for 5-HT2A Receptors): This assay measures the increase in intracellular calcium concentration following 5-HT2A receptor activation. Spiperone will inhibit the serotonin-induced calcium release.
Materials:
-
Cells expressing the 5-HT2A receptor.
-
Serotonin or another 5-HT2A agonist.
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A fluorescence plate reader.
Procedure:
-
Cell Plating and Dye Loading: Plate the 5-HT2A receptor-expressing cells in a microplate and load them with a calcium-sensitive dye.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of Spiperone.
-
Stimulation: Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) to the wells.
-
Detection: Immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of Spiperone on the agonist-induced calcium flux and calculate its IC₅₀.
Conclusion
This compound remains a cornerstone tool in receptor pharmacology due to its well-characterized high-affinity binding to dopamine D2-like and serotonin 5-HT2A receptors. This guide provides the essential quantitative data, signaling pathway information, and detailed experimental protocols necessary for its effective use in research and drug development. By leveraging the information presented, scientists can design and execute robust experiments to further elucidate the roles of these important receptor systems in health and disease.
References
- 1. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor parameters detected by [3H]spiperone depend on tissue concentration: analysis and examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C23H27ClFN3O2 | CID 11957687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 5-HT2A receptor Antagonist | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. go.drugbank.com [go.drugbank.com]
- 12. tandfonline.com [tandfonline.com]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 18. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols for Spiperone Hydrochloride in In Vitro Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Spiperone (B1681076) hydrochloride in in vitro receptor binding assays, a critical tool for characterizing the affinity of test compounds for dopamine (B1211576) D2-like and serotonin (B10506) 5-HT2A receptors. Spiperone, a potent antagonist, serves as a valuable radioligand ([³H]-Spiperone) or competitive ligand in these assays.[1][2]
Introduction
Spiperone hydrochloride is a well-characterized neuroleptic agent that exhibits high affinity for several G-protein coupled receptors (GPCRs), most notably the dopamine D₂ receptor family (D₂, D₃, and D₄) and the serotonin 5-HT₂A receptor.[1][3] Its high affinity and selectivity make it an ideal tool for in vitro receptor binding studies aimed at screening new chemical entities, determining their receptor affinity (Ki values), and characterizing the pharmacological profile of novel therapeutics. Radioligand binding assays, a fundamental technique in pharmacology, allow for the quantification of ligand-receptor interactions.[4][5] This protocol outlines the necessary steps for performing competitive binding assays using [³H]-Spiperone.
Key Concepts
-
Competitive Binding Assay: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀.
-
Ki Value: The inhibition constant (Ki) represents the affinity of the test compound for the receptor. It is calculated from the IC₅₀ value and the dissociation constant (Kd) of the radioligand.[6]
-
Specific Binding: This refers to the binding of the radioligand to the target receptor. It is determined by subtracting non-specific binding from the total binding.[4][7]
-
Non-specific Binding (NSB): This is the binding of the radioligand to components other than the target receptor, such as lipids, proteins, and the filter apparatus. It is determined in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.[4]
Quantitative Data: Spiperone Binding Affinities
The following table summarizes the reported binding affinities (Ki or Kd in nM) of Spiperone for various human receptors.
| Receptor Subtype | Ki (nM) | Radioligand Used | Source |
| Dopamine D₂ | 0.06 | [³H]-Spiperone | [3][8] |
| Dopamine D₃ | 0.6 | [³H]-Spiperone | [3][8] |
| Dopamine D₄ | 0.08 | [³H]-Spiperone | [3][8] |
| Dopamine D₁ | ~350 | [³H]-SCH23390 | [3][8] |
| Dopamine D₅ | ~3500 | - | [3][8] |
| Serotonin 5-HT₂A | 1.0 - 1.27 | [³H]-Ketanserin | [3][8] |
| Serotonin 5-HT₁A | 49 | [³H]-8-OH-DPAT | [3] |
| Serotonin 5-HT₂C | >1000 | - | [8] |
Note: Ki and Kd values can vary depending on the experimental conditions, tissue/cell line used, and the specific radioligand employed.
Experimental Protocols
This section details the methodologies for performing a competitive receptor binding assay using [³H]-Spiperone.
Materials and Reagents
-
[³H]-Spiperone (specific activity typically 70-90 Ci/mmol)
-
This compound (for non-specific binding determination) or another suitable displacer like (+)-Butaclamol[9]
-
Test compounds
-
Receptor Source:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1 mM EDTA.[6] Some protocols may include 0.9% NaCl and 0.025% ascorbic acid.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well filter plates with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[6]
-
Deep-well plates for incubation
-
Vacuum filtration manifold
-
Microplate scintillation counter
-
Protein assay kit (e.g., BCA assay)[6]
Experimental Workflow Diagram
Caption: Experimental workflow for an in vitro radioligand receptor binding assay.
Step-by-Step Protocol
-
Membrane Preparation:
-
Homogenize cultured cells or dissected tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, with protease inhibitors).[6]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[6]
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[6]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C in aliquots.[6]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well format with a final volume of 250 µL.[6]
-
Total Binding (TB): Add assay buffer, receptor membrane suspension (typically 5-50 µg protein), and [³H]-Spiperone to designated wells.
-
Non-specific Binding (NSB): Add assay buffer, receptor membrane suspension, a saturating concentration of unlabeled Spiperone (e.g., 10 µM) or another suitable antagonist, and [³H]-Spiperone.
-
Competitive Binding: Add assay buffer, receptor membrane suspension, varying concentrations of the test compound, and [³H]-Spiperone. The concentration of [³H]-Spiperone should ideally be at or below its Kd value to ensure accurate Ki determination.[7]
-
-
Incubation:
-
Incubate the plates with gentle agitation for a sufficient time to reach equilibrium. A typical incubation is 60 minutes at 30°C.[6]
-
-
Filtration and Washing:
-
Detection:
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[7]
-
-
Generate Competition Curve:
-
For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC₅₀:
-
Use non-linear regression analysis (e.g., using software like Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.[6]
-
-
Calculate Ki:
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.[6]
-
-
Signaling Pathways
Spiperone acts as an antagonist at D₂ and 5-HT₂A receptors, blocking the downstream signaling cascades typically initiated by the endogenous agonists, dopamine and serotonin, respectively.
Dopamine D₂ Receptor (Gi-coupled) Signaling Pathway
Caption: Simplified Dopamine D₂ receptor (Gi-coupled) signaling pathway.
Serotonin 5-HT₂A Receptor (Gq-coupled) Signaling Pathway
Caption: Simplified Serotonin 5-HT₂A receptor (Gq-coupled) signaling pathway.
References
- 1. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. revvity.com [revvity.com]
- 8. This compound | 5-HT2A receptor Antagonist | Hello Bio [hellobio.com]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spiperone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiperone Hydrochloride in Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiperone hydrochloride is a potent and selective antagonist of dopamine (B1211576) D2-like receptors and serotonin (B10506) 5-HT2A receptors.[1][2] Its high affinity and specificity make it an invaluable tool for researchers investigating neuropsychiatric disorders, dopaminergic and serotonergic signaling, and neuroprotective pathways. This document provides detailed application notes and experimental protocols for the use of this compound in cultured neuronal cells.
Mechanism of Action
This compound primarily exerts its effects by competitively blocking dopamine and serotonin receptors. Its binding affinity for various receptor subtypes has been well-characterized.
Data Presentation: Receptor Binding Affinities
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 0.06[1] |
| Dopamine D3 | 0.6[1] |
| Dopamine D4 | 0.08[1] |
| Dopamine D1 | ~350[1] |
| Dopamine D5 | ~3500[1] |
| Serotonin 5-HT2A | 1[1] |
| Serotonin 5-HT1A | 49[1] |
Spiperone also functions as an activator of calcium-activated chloride channels (CaCC) with an EC50 of 9.3 µM.[1]
Signaling Pathways
By antagonizing D2 receptors, which are Gαi-coupled, this compound blocks the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation. Its antagonism of Gαq-coupled 5-HT2A receptors blocks serotonin-induced increases in intracellular calcium. Independently, Spiperone has been shown to increase intracellular calcium levels through a protein tyrosine kinase-coupled phospholipase C-dependent pathway.
Experimental Protocols
Neuronal Cell Culture
This protocol provides a general guideline for the culture of primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12). Specific conditions should be optimized for the cell type being used.
Materials:
-
Neuronal cell line or primary neurons
-
Complete growth medium (e.g., DMEM/F12 supplemented with FBS, B-27, N-2, and glutamine)
-
Poly-L-lysine or other appropriate coating substrate
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Coat culture vessels with an appropriate substrate (e.g., 0.1 mg/mL Poly-L-lysine in sterile water) and incubate for at least 1 hour at 37°C. Aspirate the coating solution and wash with sterile water before seeding cells.
-
Seed neuronal cells at the desired density. For SH-SY5Y cells, a density of 1.5 x 10^4 cells/well in a 96-well plate is suitable for viability assays.
-
Allow cells to adhere and differentiate for the appropriate time (e.g., 24-48 hours for cell lines, longer for primary cultures).
-
Prepare working concentrations of this compound by diluting the stock solution in a complete growth medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Treat cells with this compound for the desired duration.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on neuronal cell viability.
Materials:
-
Cultured neuronal cells in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Culture and treat neuronal cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) for 24-48 hours.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Receptor Binding Assay ([³H]-Spiperone Competition)
This protocol is for determining the binding affinity of a test compound for dopamine D2-like receptors using [³H]-Spiperone. A similar protocol can be adapted for 5-HT2A receptors.
Materials:
-
Neuronal cell membranes expressing the receptor of interest
-
[³H]-Spiperone
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Haloperidol)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-Spiperone, and cell membranes.
-
Non-specific Binding: Non-specific binding control, [³H]-Spiperone, and cell membranes.
-
Competitive Binding: Serial dilutions of the test compound, [³H]-Spiperone, and cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding and determine the IC50 and Ki values of the test compound.
Neuroprotection Assay (Glutamate Excitotoxicity Model)
This protocol assesses the potential of this compound to protect neurons from glutamate-induced cell death.
Materials:
-
Cultured primary cortical or hippocampal neurons
-
This compound
-
Cell viability assay kit (e.g., MTT or LDH)
Procedure:
-
Culture primary neurons for at least 7-10 days to allow for maturation.
-
Pre-treat the neurons with various concentrations of this compound for 1-2 hours.
-
Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 100 µM) for 15-30 minutes.
-
Remove the glutamate-containing medium and replace it with fresh medium containing the corresponding concentration of this compound.
-
Incubate for 24 hours.
-
Assess cell viability using an MTT or LDH assay.
Experimental Workflow and Logic
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in cultured neuronal cells.
References
Spiperone Hydrochloride: Application Notes and Protocols for In-vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiperone (B1681076) hydrochloride is a potent and selective antagonist with high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors.[1] Belonging to the butyrophenone (B1668137) class of antipsychotic drugs, it is a valuable tool in neuroscience research for investigating the roles of these neurotransmitter systems in various physiological and pathological processes. Its utility extends to studies of neuropsychiatric disorders such as schizophrenia and in exploring potential therapeutic interventions. This document provides detailed application notes and protocols for the administration of spiperone hydrochloride in in vivo animal studies, with a focus on rodent models.
Mechanism of Action
Spiperone acts as a competitive antagonist at several G-protein coupled receptors (GPCRs). Its primary mechanism involves blocking the binding of endogenous ligands, such as dopamine and serotonin, to their respective receptors, thereby inhibiting downstream signaling pathways. The key targets of spiperone include:
-
Dopamine D2 Receptors (D2R): High-affinity antagonism of D2Rs is a hallmark of typical antipsychotics. This action is thought to underlie the therapeutic effects on the positive symptoms of schizophrenia.
-
Serotonin 5-HT1A Receptors (5-HT1AR): Spiperone also exhibits significant affinity for 5-HT1A autoreceptors, which can modulate serotonin release.
-
Serotonin 5-HT2A Receptors (5-HT2AR): Antagonism at 5-HT2A receptors is a characteristic of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia.
The multifaceted receptor binding profile of spiperone allows for the investigation of complex interactions between the dopaminergic and serotonergic systems.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinities (Ki) of Spiperone
| Receptor Subtype | Ki (nM) | Species | Reference |
| Dopamine D2 | 0.057 - 0.16 | Rat | [2] |
| Dopamine D3 | 0.125 | Rat | |
| Dopamine D4 | 0.8 | Human | |
| Serotonin 5-HT1A | 10.3 - 17.3 | Rat/Human | [1] |
| Serotonin 5-HT2A | 0.4 - 1.17 | Rat/Human | [1] |
| Adrenergic α1 | 1.1 | Rat |
Table 2: In Vivo Efficacy and Potency of this compound in Rodents
| Animal Model | Test | Route of Administration | Effective Dose Range (mg/kg) | ED50 / ID50 (mg/kg) | Endpoint | Reference |
| Rat | Catalepsy Test | Subcutaneous (SC) | 0.1 - 1.0 | ~0.3 | Induction of catalepsy | |
| Rat | Conditioned Avoidance | Intraperitoneal (IP) | 0.05 - 0.2 | ~0.1 | Inhibition of avoidance response | |
| Mouse | Apomorphine-induced Stereotypy | Intraperitoneal (IP) | 0.1 - 0.5 | ~0.2 | Antagonism of stereotyped behavior | |
| Rat | D2 Receptor Occupancy (PET) | Intravenous (IV) | 0.01 - 0.1 | ~0.03 | 50% receptor occupancy in striatum |
Table 3: Comparative Administration Routes of this compound in Rodents (Pharmacokinetic Parameters)
| Route of Administration | Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | Notes |
| Oral (PO) | Low (estimated) | 1-2 | Variable | Subject to significant first-pass metabolism. |
| Intraperitoneal (IP) | Good | 0.5-1 | Higher than PO | Rapid absorption, common for systemic effects. |
| Subcutaneous (SC) | High | 1-2 | Sustained levels | Slower absorption than IP, providing a more prolonged effect. |
| Intravenous (IV) | 100 (by definition) | < 0.1 | Highest | Immediate systemic availability, used for precise dose-response studies. |
Note: Specific pharmacokinetic data for spiperone across different routes in rodents is limited in publicly available literature. The values presented are estimates based on the general properties of butyrophenones and typical pharmacokinetic profiles for these administration routes.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial dissolution)
-
Tween 80 or Cremophor EL (optional, as a surfactant)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator
-
Sterile syringes and needles (appropriate gauge for the chosen route of administration)
-
pH meter and solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
-
Solubilization:
-
Method A (Aqueous Suspension): For many applications, this compound can be suspended in sterile saline. Add a small volume of saline to the powder to create a paste, then gradually add the remaining saline while vortexing to ensure a uniform suspension. The use of a surfactant like Tween 80 (e.g., 1-2 drops per 10 mL) can improve the stability of the suspension.
-
Method B (DMSO/Saline Solution): For higher concentrations or if a clear solution is required, this compound can first be dissolved in a minimal amount of DMSO (e.g., 5-10% of the final volume). Once dissolved, slowly add sterile saline while vortexing to reach the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally <10%) to minimize potential toxicity.
-
-
Sonication: Sonicate the solution or suspension for 5-10 minutes to ensure complete dissolution or uniform particle size.
-
pH Adjustment (Optional): If necessary, adjust the pH of the final solution to be within a physiologically compatible range (typically pH 6.5-7.5) using dilute HCl or NaOH.
-
Sterilization: For intravenous administration, the final solution must be sterile-filtered through a 0.22 µm syringe filter. For other routes, while sterile preparation is recommended, filtration may not always be necessary depending on the experimental design and institutional guidelines.
-
Storage: It is recommended to prepare fresh solutions or suspensions on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light.
Protocol 2: Administration of this compound to Rodents
General Considerations:
-
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Handle animals gently to minimize stress.
-
Dose Calculation: Calculate the dose based on the animal's body weight. The injection volume should be appropriate for the size of the animal and the route of administration (see Table 4).
-
Control Group: Always include a vehicle-treated control group to account for any effects of the solvent or the administration procedure itself.
Table 4: Recommended Injection Volumes for Rodents
| Route of Administration | Mouse | Rat |
| Oral (PO) | 5-10 mL/kg | 5-10 mL/kg |
| Intraperitoneal (IP) | 10-20 mL/kg | 5-10 mL/kg |
| Subcutaneous (SC) | 10-20 mL/kg | 5-10 mL/kg |
| Intravenous (IV) - Tail Vein | 5 mL/kg | 2.5 mL/kg |
Specific Administration Procedures:
-
Oral (PO) Gavage:
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and administer the solution. Avoid entering the trachea.
-
-
Intraperitoneal (IP) Injection:
-
Restrain the animal with its abdomen facing upwards.
-
Locate the lower right or left quadrant of the abdomen.
-
Insert the needle at a 15-30 degree angle, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid or blood is drawn back, then inject the solution.
-
-
Subcutaneous (SC) Injection:
-
Gently lift a fold of skin on the back of the animal, between the shoulder blades.
-
Insert the needle into the "tent" of skin, parallel to the spine.
-
Aspirate briefly before injecting the solution to ensure the needle is not in a blood vessel.
-
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the animal's tail using a heat lamp or warm water to dilate the veins.
-
Place the animal in a restraint device that exposes the tail.
-
Identify one of the lateral tail veins.
-
Insert a small gauge needle (e.g., 27-30G) into the vein and inject the solution slowly.
-
Protocol 3: Catalepsy Test in Rats
Objective: To assess the induction of catalepsy, a common extrapyramidal side effect of D2 receptor antagonists.
Materials:
-
Horizontal bar (e.g., a wooden dowel, approximately 1 cm in diameter, elevated 9 cm from the base).
-
Stopwatch.
Procedure:
-
Administer this compound or vehicle to the rats (e.g., 0.1 - 1.0 mg/kg, SC).
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 or 300 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
An increase in the descent latency in the spiperone-treated group compared to the vehicle group indicates the induction of catalepsy.
Visualizations
Caption: Spiperone's antagonist action on D2 and 5-HT2A receptors.
Caption: A typical experimental workflow for in vivo studies.
References
Application Notes and Protocols for [3H]-Spiperone Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3H]-Spiperone is a potent and widely used radiolabeled antagonist for studying dopamine (B1211576) D2-like (D2, D3, D4) and serotonin (B10506) 5-HT2A receptors. Its high affinity and specificity make it an invaluable tool in neuroscience research and drug discovery for screening and characterizing compounds that target these receptors, which are implicated in various neuropsychiatric disorders. This document provides detailed protocols for performing [3H]-Spiperone radioligand binding assays for both dopamine D2 and serotonin 5-HT2A receptors, along with data presentation and visualization of key concepts.
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[1] They are broadly categorized into saturation, competitive, and kinetic assays. Saturation assays determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd).[1] Competitive binding assays are used to determine the affinity (Ki) of a test compound for the receptor by measuring its ability to displace the radioligand.[1]
Data Presentation
The following tables summarize the binding affinities of [3H]-Spiperone and various antipsychotic drugs for the dopamine D2 and serotonin 5-HT2A receptors.
Table 1: Binding Affinity of [3H]-Spiperone for Dopamine D2 and Serotonin 5-HT2A Receptors
| Receptor | Radioligand | Tissue/Cell Line | K_d_ (nM) | B_max_ (pmol/mg protein) |
| Dopamine D_2_ | [3H]-Spiperone | HEK293 cells expressing human D_2L_ receptors | 0.057 ± 0.013[2] | 2.41 ± 0.26[2] |
| Serotonin 5-HT_2A_ | [3H]-Spiperone | Rat Cortex | Not explicitly stated, but high affinity is noted.[3][4] | Not available |
Table 2: Inhibition Constants (K_i_) of Standard Antipsychotics for Dopamine D_2_ and Serotonin 5-HT_2A_ Receptors Determined by [3H]-Spiperone Competition Assay
| Compound | Dopamine D_2_ K_i_ (nM) | Serotonin 5-HT_2A_ K_i_ (nM) |
| Haloperidol | 1.45[5] | Not available |
| Clozapine (B1669256) | 135[5] | Not available |
| Risperidone | Not available | Not available |
| Olanzapine | 12.8[5] | Not available |
| Spiperone | Not available | Not available |
Note: The Ki values can vary depending on the experimental conditions, such as the radioligand concentration and tissue preparation.[6]
Signaling Pathways
Dopamine D2 and serotonin 5-HT2A receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.
Caption: G-protein signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.
Experimental Protocols
Protocol 1: [3H]-Spiperone Binding to Dopamine D_2_ Receptors
This protocol is adapted for a 96-well plate format but can be adjusted for standard test tubes.[7]
Materials:
-
Receptor Source: Rat striatal tissue homogenate or cell membranes from a cell line stably expressing the human dopamine D2 receptor.[8]
-
Radioligand: [3H]-Spiperone (specific activity ~15-30 Ci/mmol).
-
Non-specific Binding Control: (+)-Butaclamol (5 µM final concentration) or Haloperidol (10 µM final concentration).[8][9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
Test Compounds: Stock solutions of competing ligands.
-
96-well plates, filter mats (e.g., Whatman GF/C), cell harvester, scintillation vials, and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue in ice-cold assay buffer.
-
Centrifuge at low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to the desired protein concentration.[8] Protein concentration can be determined using a Bradford assay.[9]
-
-
Assay Setup (Total Volume: 1000 µL):
-
Add the following to each well in the specified order:
-
250 µL Assay Buffer
-
150 µL Membrane Suspension
-
200 µL of either:
-
Assay Buffer (for Total Binding)
-
(+)-Butaclamol (for Non-specific Binding)
-
Competitor compound at various concentrations
-
-
200 µL Assay Buffer
-
-
Initiate the binding reaction by adding 200 µL of [3H]-Spiperone solution (final concentration typically 2-3 times the K_d_ value).[7]
-
-
Incubation:
-
Incubate the plate for 120 minutes at 25°C in a water bath.[9]
-
-
Filtration:
-
Terminate the reaction by rapid vacuum filtration through the filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[8]
-
-
Counting:
-
Dry the filter mat.
-
Add scintillation fluid to each filter spot in a counting plate or transfer filters to scintillation vials.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Protocol 2: [3H]-Spiperone Binding to Serotonin 5-HT_2A_ Receptors
This protocol is based on general principles for 5-HT_2A_ receptor binding assays.
Materials:
-
Receptor Source: Rat cortical tissue homogenate or cell membranes from a cell line expressing the human 5-HT_2A_ receptor.
-
Radioligand: [3H]-Spiperone.
-
Non-specific Binding Control: Ketanserin or Mianserin (e.g., 10 µM final concentration).[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2_, 1 mM MgCl_2_).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Stock solutions of competing ligands.
-
Standard equipment for radioligand binding assays.
Procedure:
-
Membrane Preparation: Follow the same procedure as for the dopamine D2 receptor assay.
-
Assay Setup:
-
Prepare tubes/wells for total binding, non-specific binding, and each concentration of the test compound.
-
Add assay buffer, membrane homogenate, and either buffer (total), non-specific binding agent, or test compound.
-
Add [3H]-Spiperone to initiate the reaction. The final concentration should be in the low nanomolar range.
-
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[8]
-
Filtration and Counting: Follow the same procedure as for the dopamine D_2_ receptor assay.
Experimental Workflow and Principles
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
Spiperone Hydrochloride for PET Imaging of Dopamine Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiperone (B1681076), a potent butyrophenone (B1668137) antagonist, and its derivatives are invaluable tools in neuroscience research, particularly for the in vivo imaging of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors using Positron Emission Tomography (PET). This document provides detailed application notes and protocols for the use of radiolabeled spiperone analogs in PET imaging studies, aimed at researchers, scientists, and drug development professionals. Spiperone's high affinity for D2-like dopamine receptors makes it a crucial radioligand for investigating a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[1][2][3] PET imaging with these tracers allows for the quantification of receptor density and occupancy, providing insights into disease mechanisms and the pharmacodynamics of novel therapeutics.[4]
Properties of Spiperone and its Analogs
Spiperone and its radiolabeled derivatives, such as [¹¹C]N-methylspiperone ([¹¹C]NMSP) and [¹⁸F]N-fluoroethylspiperone ([¹⁸F]FESP), are high-affinity antagonists for D2 dopamine and 5-HT2A serotonin receptors.[2][3] Their utility in PET imaging stems from their ability to be radiolabeled with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) and their favorable pharmacokinetic properties for brain imaging.
Table 1: In Vitro Binding Affinities of Spiperone and its Analogs
| Compound | Receptor | Preparation | K_d / K_i (nM) | B_max (pmol/mg protein or pmol/g tissue) | Reference |
| [³H]Spiperone | Dopamine D2 | HEK293-rD₂ cell membranes | 0.057 ± 0.013 | 2.41 ± 0.26 | [5][6] |
| [³H]Spiperone | Dopamine D3 | HEK293-rD₃ cell membranes | 0.125 ± 0.033 | 1.08 ± 0.14 | [5][6] |
| N-methylspiperone | Dopamine D2 | Rat striatum | ~0.25 | - | [1] |
| [¹⁸F]FESP | Dopamine D2 | Rat striatum homogenates | 0.44 | - | [6] |
| [¹⁸F]FESP | Serotonin 5-HT2 | Rat frontal cortex homogenates | 0.57 | - | [6] |
| [¹¹C]NMSP | Dopamine D2 | Human caudate (in vivo) | - | 17 pmol/g (young normals) | [2] |
| [¹⁸F]FESP | Dopamine D2 | Baboon striatum (in vivo) | - | 6 pmol/cm³ | [7] |
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). Spiperone primarily targets the D2-like receptors.
-
D1-like Receptor Signaling: Activation of D1-like receptors, coupled to Gαs/olf, stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa). Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to a state of enhanced phosphorylation and neuronal excitability.
-
D2-like Receptor Signaling: D2-like receptors are coupled to Gαi/o, which inhibits adenylyl cyclase, thereby reducing cAMP levels and PKA activity. This leads to a decrease in the phosphorylation of PKA targets. Additionally, the βγ subunits of the G-protein can modulate other signaling pathways, including ion channels and phospholipases.
References
- 1. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-N-[11C]Methylspiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PET studies of dopamine receptor distribution using [18F]fluoroethylspiperone: findings in disorders related to the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central D2-dopamine receptor occupancy in relation to antipsychotic drug effects: a double-blind PET study of schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET measurement of D2 and S2 receptor binding of 3-N-[( 2'-18F]fluoroethyl)spiperone in baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-N-(2-[18F]-fluoroethyl)-spiperone: a novel ligand for cerebral dopamine receptor studies with pet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Spiperone Hydrochloride as a Potent Inducer of Cancer Cell Death
Introduction
Spiperone (B1681076) hydrochloride, a butyrophenone (B1668137) derivative traditionally used as an antipsychotic and dopamine (B1211576) D2 receptor antagonist, has emerged as a promising candidate for drug repurposing in oncology.[1] Preclinical studies have demonstrated its cytotoxic effects against various cancer cell lines, particularly in colorectal and breast cancer.[2][3] The mechanism of action deviates from traditional chemotherapeutics and involves the induction of endoplasmic reticulum (ER) stress, disruption of intracellular calcium homeostasis, and subsequent apoptosis, presenting a novel therapeutic avenue.[4][5] These application notes provide a summary of the anti-cancer effects of spiperone hydrochloride and detailed protocols for assessing its impact on cell viability.
Data Presentation
The cytotoxic effects of this compound have been quantified across a panel of colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of treatment using a standard MTT assay, are summarized below.
| Cell Line | Type | IC50 (72h) (μmol/L) | 95% Confidence Interval (μmol/L) |
| HCT116 | Colorectal Carcinoma | 7.10 | 6.61–7.64 |
| HCT8 | Colorectal Carcinoma | 5.26 | 4.83–5.72 |
| SW620 | Colorectal Adenocarcinoma | 9.23 | 8.55–9.97 |
| SW480 | Colorectal Adenocarcinoma | 9.87 | 8.97–10.9 |
| CRC-SC#1 | Colorectal Cancer Stem Cell | 3.76 | 3.38–4.18 |
Table 1: Cytotoxicity of this compound in Colorectal Cancer Cell Lines. Data sourced from a study by Antona et al., 2022.[2]
Mechanism of Action
This compound's anti-cancer activity is not primarily driven by its dopamine receptor antagonism.[1] Instead, it induces a cascade of events initiated by the disruption of intracellular calcium (Ca²⁺) homeostasis.[4][6] Spiperone triggers a massive release of Ca²⁺ from the endoplasmic reticulum in a phospholipase C (PLC)-dependent manner.[4][7] This leads to ER stress and the activation of the Unfolded Protein Response (UPR).[4][8] Prolonged ER stress ultimately culminates in the induction of apoptosis.[4][8] Additionally, spiperone has been shown to impair mitochondrial and lysosomal function and induce autophagy.[3]
Mandatory Visualizations
Caption: Workflow of the MTT cell viability assay.
References
- 1. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 2. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psychotropic Drugs Show Anticancer Activity by Disrupting Mitochondrial and Lysosomal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the Mechanism of Action of Spiperone-A Candidate for Drug Repurposing for Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spiperone, identified through compound screening, activates calcium-dependent chloride secretion in the airway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Wnt Signaling Pathway Inhibition with Spiperone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing spiperone (B1681076) hydrochloride as a tool to investigate the inhibition of the canonical Wnt signaling pathway. This document includes an overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.
Introduction
The Wnt signaling pathway is a crucial regulator of embryonic development, cell proliferation, and differentiation.[1][2] Aberrant activation of this pathway, particularly the canonical Wnt/β-catenin signaling cascade, is strongly associated with the development and progression of various cancers.[1][3][4][5] This makes the Wnt pathway an attractive target for the development of novel anti-cancer therapeutics.[1][3] Spiperone, a psychotropic drug, has been identified as a novel inhibitor of the canonical Wnt signaling pathway.[1][2]
Mechanism of Action
Spiperone hydrochloride inhibits the canonical Wnt signaling pathway by increasing intracellular calcium levels.[1][2][6][7] This mechanism is distinct from its well-documented antagonist activity at dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors.[1][6][7][8] The inhibition of Wnt signaling by spiperone occurs upstream of the stabilization and nuclear translocation of β-catenin.[1][2] The elevated intracellular calcium disrupts the signaling cascade initiated by Wnt ligand binding to its Frizzled (Fzd) receptor and LRP5/6 co-receptor complex, ultimately preventing the activation of TCF/LEF-mediated transcription of Wnt target genes.[2] In the context of cancer, spiperone's cytotoxic effects are linked to the induction of endoplasmic reticulum (ER) stress and apoptosis, which is a consequence of the dysregulation of intracellular calcium homeostasis.[9][10]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of spiperone in inhibiting Wnt signaling and reducing cell viability in various cell lines.
Table 1: IC50 Values of Spiperone in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Colorectal Cancer | Viability Assay | < 10 | 72 | [9] |
| SW620 | Colorectal Cancer | Viability Assay | < 10 | 72 | [9] |
| CRC-SC#1 | Colorectal Cancer Stem-like Cells | Viability Assay | < 10 | 72 | [9] |
| CRC-SC#2 | Colorectal Cancer Stem-like Cells | Viability Assay | < 10 | 72 | [9] |
Table 2: Effective Concentrations of Spiperone for Wnt Signaling Inhibition
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| HEK293 | TOPflash Reporter Assay | 5 | Strong inhibition of Wnt1/LRP6 and Wnt3/LRP6 induced signaling | [2] |
| HEK293 | Intracellular Calcium Measurement | 1-10 | Induces a rise in intracellular calcium levels | [6][7] |
Mandatory Visualizations
Here are the diagrams illustrating the Wnt signaling pathway, the mechanism of spiperone's inhibitory action, and a typical experimental workflow.
References
- 1. Spiperone enhances intracellular calcium level and inhibits the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiperone enhances intracellular calcium level and inhibits the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the interaction of β-catenin and TCF/LEF transcription factors to inhibit oncogenic Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Manipulation of Wnt/β-Catenin Signaling Pathway in Human Neural Precursor Cells Alters Their Differentiation Potential and Neuronal Yield [frontiersin.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mdpi.com [mdpi.com]
- 10. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spiperone Hydrochloride in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiperone, a licensed antipsychotic medication, has demonstrated significant potential as a repurposed therapeutic agent for colorectal cancer (CRC).[1][2] This document provides detailed application notes and experimental protocols for investigating the anti-cancer effects of Spiperone hydrochloride in CRC research. The primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress and apoptosis through the disruption of intracellular calcium homeostasis in a Phospholipase C (PLC)-dependent manner.[1][2] Spiperone has been shown to reduce the clonogenic potential of CRC stem-like cells, induce cell cycle arrest, and trigger apoptosis at clinically relevant concentrations with minimal toxicity to non-neoplastic cells.[1][2] These protocols and notes are intended to guide researchers in the effective design and execution of experiments to evaluate this compound as a potential therapeutic for colorectal cancer.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Colorectal Cancer Cells
| Cell Line | Assay | Parameter | Value | Treatment Time | Reference |
| HCT116 | MTT Assay | IC50 | ~7 µmol/L | 72 h | [1] |
| HCT116 | Apoptosis Assay (Annexin V/PI) | % Apoptotic Cells (10 µM Spiperone) | Significant increase vs. control | 48 h | [3] |
| SW620 | Apoptosis Assay (Annexin V/PI) | % Apoptotic Cells (10 µM Spiperone) | Significant increase vs. control | 48 h | [3] |
| CRC-SC#1 | Apoptosis Assay (Annexin V/PI) | % Apoptotic Cells (10 µM Spiperone) | Significant increase vs. control | 24 h | [3] |
| CRC-SC#2 | Apoptosis Assay (Annexin V/PI) | % Apoptotic Cells (10 µM Spiperone) | Significant increase vs. control | 24 h | [3] |
| HCT116 | Cell Cycle Analysis | Cell Cycle Phase Arrest | G1 Phase | 24 h & 48 h | [3] |
| CRC-SC#1 | Sphere Formation Assay | Inhibition of Sphere Formation (1 µmol/L Spiperone) | Significant reduction vs. control | 15 days | [1] |
Signaling Pathway
This compound's primary mechanism of action in colorectal cancer cells involves the activation of a signaling cascade that leads to apoptosis. The pathway is initiated by the activation of Phospholipase C (PLC), which leads to a massive release of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[1][2] This disruption of intracellular Ca²⁺ homeostasis results in irreversible ER stress and the activation of the Unfolded Protein Response (UPR).[1][2] Prolonged ER stress ultimately triggers apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW620)
-
This compound (stock solution in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 2,500-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Spiperone-containing medium to each well. Include vehicle control (DMSO) wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in colorectal cancer cells treated with this compound.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
24-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 70,000 cells per well in a 24-well plate and incubate overnight.[1]
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24 or 48 hours).[1]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[5]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on the cell cycle distribution of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116)
-
This compound
-
12-well plates
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed 60,000 cells per well in a 12-well plate and synchronize the cells by serum starvation for 16 hours if necessary.[1]
-
Treat the cells with different concentrations of this compound for 24 or 48 hours.[1]
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol for at least 30 minutes at 4°C.[1]
-
Wash the fixed cells with PBS and resuspend them in a solution containing RNase A (20 µg/mL) for 30-45 minutes at 37°C.[1]
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways (e.g., ER stress, apoptosis) following this compound treatment.
Materials:
-
Colorectal cancer cell lines
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This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
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Transfer apparatus and membranes (e.g., PVDF)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-CHOP, anti-BIP, anti-cleaved Caspase-3, anti-p-STAT3, anti-STAT3, anti-β-actin)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
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Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound in colorectal cancer research.
References
- 1. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Mechanism of Action of Spiperone-A Candidate for Drug Repurposing for Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in human colorectal cancer cells by nanovesicles from fingerroot (Boesenbergia rotunda (L.) Mansf.) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Spiperone Hydrochloride for In Vivo Injection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of Spiperone hydrochloride for in vivo injections. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to ensure the successful preparation of your dosing solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when preparing this compound solutions for in vivo experiments.
| Question/Issue | Answer/Solution |
| My this compound is not dissolving completely. | This compound can be challenging to dissolve directly in aqueous solutions. It is highly recommended to first create a stock solution in an organic solvent like DMSO.[1][2] Gentle warming (up to 60°C) and sonication can significantly aid dissolution.[1][2] Ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbed) DMSO can negatively impact solubility.[1][2] |
| I see precipitation after adding the DMSO stock to my aqueous vehicle. | This is a common issue when the organic stock solution is diluted too quickly into an aqueous buffer. To avoid this, add the co-solvents (like PEG300 and Tween-80) to the DMSO stock before adding the final aqueous component (e.g., saline).[1] Add the components sequentially and ensure the solution is mixed thoroughly after each addition.[1] Preparing the solution fresh on the day of the experiment is the best practice to minimize precipitation.[1] |
| What is the maximum recommended concentration of DMSO for in vivo injections? | While this compound is highly soluble in DMSO, high concentrations of DMSO can be toxic to animals. It is generally recommended to keep the final concentration of DMSO in the injection solution below 10%, and for sensitive or weak animals, below 2%.[1] |
| How should I store my this compound solutions? | Powdered this compound should be stored according to the manufacturer's instructions, typically at room temperature. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2] Working solutions for in vivo experiments should be prepared fresh on the day of use.[1] |
| Can I use a vehicle other than the one containing PEG300 and Tween-80? | Yes, alternative vehicles can be used. A formulation with 10% DMSO and 90% corn oil is one option.[1] Another possibility is a solution containing 10% DMSO and 90% of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline solution.[1] The choice of vehicle will depend on your experimental design, the required concentration, and the route of administration. |
Solubility Data
The following table summarizes the solubility of this compound in various solvents and vehicle systems. This data is crucial for preparing appropriate stock and working solutions.
| Solvent/Vehicle System | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (231.52 mM)[1] | Requires sonication and gentle warming to 60°C.[1][2] Use of fresh, anhydrous DMSO is recommended.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.82 mM)[1] | A clear solution can be achieved.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.82 mM)[1] | Provides a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.82 mM)[1] | This vehicle may not be suitable for long-term studies (if dosing exceeds half a month).[1] |
Experimental Protocols
Below are detailed, step-by-step protocols for preparing this compound solutions for in vivo injection using different vehicle formulations.
Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle
This protocol is suitable for achieving a clear aqueous solution for injection.
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use sonication and/or gentle warming to 60°C to ensure complete dissolution.[1]
-
Sequential Addition of Co-solvents: For a 1 mL final working solution, start with 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and mix until uniform.
-
Final Dilution: Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL. Ensure the final solution is clear before use.[1]
Protocol 2: DMSO/Corn Oil Vehicle
This protocol is an alternative for subcutaneous or intraperitoneal injections.
-
Prepare a Stock Solution: As in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Dilution in Corn Oil: For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Vortex the mixture extensively to ensure a uniform suspension/solution.[1]
Visualizations
Experimental Workflow: this compound Solution Preparation
Caption: Workflow for preparing this compound injection solution.
Signaling Pathway: this compound Mechanism of Action
Caption: Spiperone's antagonistic action on D2 and 5-HT2A receptors.
References
Technical Support Center: [3H]-Spiperone Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [3H]-Spiperone in radioligand binding assays. The information is tailored for scientists and professionals in drug development engaged in receptor pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of a [3H]-Spiperone assay?
A1: Non-specific binding refers to the binding of [3H]-Spiperone to components other than the target receptor, such as cell membranes, filter apparatus, or other proteins.[1] This binding is not saturable and is typically linear with respect to the radioligand concentration. High non-specific binding can obscure the specific binding signal, leading to a low signal-to-noise ratio and inaccurate determination of receptor affinity (Kd) and density (Bmax). It is crucial to minimize NSB to ensure the reliability of the assay, ideally keeping it below 50% of the total binding at the highest radioligand concentrations tested.[1]
Q2: How is non-specific binding determined in a [3H]-Spiperone assay?
A2: Non-specific binding is measured by incubating the receptor preparation and [3H]-Spiperone in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[2] Under these conditions, any bound radioactivity is considered non-specific. For [3H]-Spiperone assays targeting dopamine (B1211576) D2-like receptors, a commonly used competing agent is (+)-butaclamol at a concentration of approximately 2 µM.[2][3]
Q3: What are acceptable levels of non-specific binding?
A3: Ideally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[1] Therefore, non-specific binding should ideally be less than 20% of the total binding. However, in practice, NSB up to 50% of total binding at the highest radioligand concentrations in a saturation assay may be acceptable, though minimizing it is always the goal.[1]
Q4: How is specific binding calculated?
A4: Specific binding is calculated by subtracting the non-specific binding (counts per minute, CPM, or disintegrations per minute, DPM) from the total binding (CPM or DPM) at each concentration of [3H]-Spiperone.[1][4][5]
Specific Binding = Total Binding - Non-Specific Binding
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge in [3H]-Spiperone assays. The following guide provides a structured approach to identifying and resolving the root causes.
Problem: Non-Specific Binding is Unacceptably High
Below is a troubleshooting workflow to address high non-specific binding in your [3H]-Spiperone assay.
Caption: Troubleshooting workflow for high non-specific binding.
| Potential Cause | Recommended Action & Explanation |
| 1. Reagent-Related Issues | |
| Radioligand Quality | Ensure the [3H]-Spiperone has not degraded. Use a fresh aliquot or a new batch if possible. Radioligands have a limited shelf life and can break down, leading to increased NSB. |
| Incorrect Radioligand Concentration | Experimentally verify the concentration of your [3H]-Spiperone working solutions rather than relying solely on calculated dilutions, as the radioligand can adhere to tube walls.[4] |
| Insufficient Competitor Concentration | Ensure the concentration of the unlabeled ligand (e.g., (+)-butaclamol) is sufficient to saturate all specific binding sites. A concentration 100- to 1000-fold higher than the Kd of the unlabeled ligand is typically recommended.[1] For [3H]-Spiperone assays, 2 µM (+)-butaclamol is commonly used.[2] |
| Assay Buffer Composition | The pH and ionic strength of the buffer can influence NSB. Optimize the buffer pH, which is typically around 7.4 for dopamine receptor assays.[2] Consider adjusting the salt concentration (e.g., NaCl) to reduce non-specific hydrophobic interactions.[6] |
| 2. Assay Protocol Optimization | |
| Inappropriate Incubation Time or Temperature | Ensure the incubation is long enough to reach equilibrium for specific binding but not so long that it promotes excessive non-specific binding. For [3H]-Spiperone, a common incubation time is 60-120 minutes at 25-30°C.[2][3][7] |
| High Receptor Concentration | Using too much membrane preparation can lead to high total binding and consequently, a higher proportion of non-specific binding. It can also lead to ligand depletion. Aim for total binding to be less than 10% of the total radioligand added.[1][7] |
| Lack of Blocking Agents | Include a protein carrier like Bovine Serum Albumin (BSA) at 0.001% to 0.1% in the assay buffer to block non-specific binding sites on the assay tubes and membranes.[2][3][6] |
| 3. Filtration and Washing Technique | |
| Filter Sticking | [3H]-Spiperone, being lipophilic, can bind to the filters. Pre-soak glass fiber filters (e.g., GF/C) in a solution of 0.1% to 0.5% polyethyleneimine (PEI) for at least 30 minutes to 2 hours before the assay to reduce this.[5][7][8] |
| Inadequate Washing | Insufficient washing will not effectively remove unbound and non-specifically bound radioligand. Wash filters rapidly with an adequate volume of ice-cold wash buffer. Typically, 3-4 washes are performed.[1][5] |
| Wash Buffer Temperature | Always use ice-cold wash buffer to minimize dissociation of specifically bound radioligand while effectively removing non-specifically bound ligand.[5] |
Experimental Protocols
Saturation Binding Assay
This experiment is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Caption: Workflow for a [3H]-Spiperone saturation binding assay.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% BSA.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
[3H]-Spiperone Stock: Prepare serial dilutions in assay buffer to cover a concentration range of approximately 0.01 to 3.0 nM.[2]
-
Non-Specific Binding (NSB) Stock: 2 µM (+)-butaclamol in assay buffer.[2]
-
Membrane Preparation: Homogenized tissue or cell membranes expressing the receptor of interest, diluted in assay buffer to a concentration that ensures total binding is <10% of added radioligand.[7]
2. Assay Procedure:
-
Set up duplicate or triplicate tubes for total binding and non-specific binding for each [3H]-Spiperone concentration.
-
To NSB tubes, add the NSB stock solution (e.g., (+)-butaclamol). To total binding tubes, add an equal volume of assay buffer.
-
Add the various concentrations of [3H]-Spiperone to the respective tubes.
-
Initiate the binding reaction by adding the membrane preparation to all tubes.
-
Incubate at 30°C for 60 minutes with gentle agitation.[2]
-
Terminate the reaction by rapid vacuum filtration through PEI-pre-soaked GF/C filters.
-
Wash the filters 3-4 times with ice-cold wash buffer.[5]
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding at each radioligand concentration.
-
Plot specific binding versus the concentration of [3H]-Spiperone and fit the data using non-linear regression to a one-site binding hyperbola to determine the Kd and Bmax.[1]
Competition Binding Assay
This experiment is performed to determine the affinity (Ki) of an unlabeled test compound for the receptor.
1. Reagent Preparation:
-
Assay Buffer, Wash Buffer, Membrane Preparation: As described for the saturation assay.
-
[3H]-Spiperone Working Solution: A fixed concentration, typically 2-3 times the Kd determined from the saturation assay.[7]
-
Unlabeled Competitor Stock: Prepare serial dilutions of the test compound over a wide concentration range.
2. Assay Procedure:
-
Set up tubes for total binding, non-specific binding, and for each concentration of the competitor compound.
-
Add assay buffer to total binding tubes, NSB stock to NSB tubes, and the respective competitor dilutions to the competitor tubes.
-
Add the fixed concentration of [3H]-Spiperone to all tubes.
-
Initiate the reaction by adding the membrane preparation.
-
Incubate, filter, and wash as described for the saturation assay.
-
Measure radioactivity by scintillation counting.
3. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]-Spiperone used and Kd is the dissociation constant of [3H]-Spiperone.[5]
Quantitative Data Summary
| Parameter | Typical Value/Range | Receptor Target | Reference |
| [3H]-Spiperone Kd | 0.057 ± 0.013 nM | Dopamine D2 | [2] |
| [3H]-Spiperone Kd | 0.125 ± 0.033 nM | Dopamine D3 | [2] |
| [3H]-Spiperone Kd | ~20 pM | Dopamine D2 | [9] |
| [3H]-Spiperone Bmax | 2.41 ± 0.26 pmol/mg protein | Dopamine D2 | [2] |
| [3H]-Spiperone Bmax | 1.08 ± 0.14 pmol/mg protein | Dopamine D3 | [2] |
| Incubation Time | 60 - 120 minutes | D2-like Receptors | [2][7] |
| Incubation Temperature | 25 - 30°C | D2-like Receptors | [2][7] |
| Competitor for NSB | 2 µM (+)-butaclamol | Dopamine D2/D3 | [2][3] |
| Filter Pre-soak | 0.1 - 0.5% PEI for ≥ 30 min | General | [5][7] |
| BSA Concentration | 0.001 - 0.1% | General | [2][3][6] |
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 8. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical reevaluation of spiperone and benzamide binding to dopamine D2 receptors: evidence for identical binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Spiperone Hydrochloride Concentration for Cell-Based Assays
Welcome to the technical support center for the use of Spiperone hydrochloride in your research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs.[1] Its primary mechanism of action is as a high-affinity antagonist of dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A and 5-HT2A receptors.[2][3] By blocking these receptors, this compound interferes with the signaling pathways of these key neurotransmitters in the central nervous system.[2] It is widely used as a pharmacological tool in neuroscience research to study these receptor systems.[1][3]
Q2: What are the typical binding affinities of this compound for its primary targets?
This compound exhibits high affinity for several G-protein coupled receptors. The inhibitory constants (Ki) can vary slightly between different studies and experimental conditions, but representative values are summarized below.
| Receptor Subtype | Reported Ki Values (nM) |
| Dopamine D2 | 0.06[4][5] |
| Dopamine D3 | 0.6[4][5] |
| Dopamine D4 | 0.08[4][5] |
| Dopamine D1 | ~350[4][5] |
| Dopamine D5 | ~3500[4][5] |
| Serotonin 5-HT1A | 49[4] |
| Serotonin 5-HT2A | 1[4] |
| Serotonin 5-HT2C | >1000[6] |
| α1B-adrenoceptor | Potent antagonist activity reported[4] |
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, with solubility reported up to 100 mM.[5] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.
-
Preparation : To prepare a 10 mM stock solution, dissolve 4.32 mg of this compound (MW: 431.94 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4][7] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][7]
-
Handling : Before use, thaw the aliquot at room temperature and ensure the solution is completely dissolved.[6] When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.[8]
Troubleshooting Guide
Problem 1: I am not observing the expected antagonist effect of this compound in my assay.
| Possible Cause | Suggested Solution |
| Incorrect Concentration Range | The concentration of this compound may be too low to effectively compete with the endogenous ligand or the agonist being used. Perform a dose-response experiment with a wider concentration range, typically from low nanomolar to high micromolar, to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Low Receptor Expression | The cell line you are using may not express the target receptor (e.g., D2 or 5-HT2A) at a sufficient level. Verify receptor expression using techniques such as qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the receptor of interest at higher levels. |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.[4][7] Prepare fresh aliquots from a new vial of this compound and re-run the experiment. Always use freshly prepared working solutions.[6] |
| Assay Interference | Components of your assay system (e.g., serum in the culture medium) may interfere with the binding of this compound to its target. Try performing the assay in a serum-free medium or a buffer system for a short duration to see if the response improves. |
Problem 2: I am observing significant cytotoxicity at concentrations where I expect to see specific receptor antagonism.
| Possible Cause | Suggested Solution |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects leading to cytotoxicity.[9] It has been shown to induce apoptosis and cell cycle arrest in some cancer cell lines at micromolar concentrations.[9] |
| DMSO Toxicity | The final concentration of DMSO in your culture medium may be too high. Ensure the final DMSO concentration is kept to a minimum, ideally below 0.1%, and that your vehicle control wells contain the same concentration of DMSO as your experimental wells.[8] |
| Cell Line Sensitivity | Your specific cell line may be particularly sensitive to this compound. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a wide range of this compound concentrations to determine the cytotoxic threshold for your cells.[9] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Calcium Mobilization Assay
This protocol is designed for a cell line endogenously or recombinantly expressing a Gq-coupled receptor (e.g., 5-HT2A) that signals through intracellular calcium release.
-
Cell Seeding : Seed your cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading : The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.
-
Compound Preparation : Prepare a serial dilution of this compound in an appropriate assay buffer. Also, prepare a solution of a known agonist for your target receptor at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Antagonist Incubation : After dye loading, wash the cells with the assay buffer. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (buffer with DMSO).
-
Agonist Stimulation and Measurement : Place the plate in a fluorescence plate reader. Add the agonist to all wells (including the vehicle control) and immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for your dye.
-
Data Analysis : Determine the peak fluorescence response for each well. Normalize the data to the vehicle control (100% activity) and a no-agonist control (0% activity). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on a given cell line.[9]
-
Cell Seeding : Seed your cells in a 96-well plate at an optimized density and allow them to adhere and grow for 24 hours.[10]
-
Compound Treatment : Prepare a serial dilution of this compound in your complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).[9]
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]
-
MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.[9]
-
Absorbance Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle control. Plot the cell viability against the this compound concentration to determine the concentration at which it induces cytotoxicity.
Visualizations
Caption: this compound antagonism of D2 and 5-HT2A receptor signaling pathways.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Logical troubleshooting flow for common issues with this compound.
References
- 1. What is Spiperone used for? [synapse.patsnap.com]
- 2. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 3. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (CAS 2022-29-9): R&D Systems [rndsystems.com]
- 6. This compound | 5-HT2A receptor Antagonist | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
Technical Support Center: Spiperone Hydrochloride in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Spiperone hydrochloride in cell culture to prevent precipitation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent antagonist with high affinity for dopamine (B1211576) D2-like receptors and serotonin (B10506) 5-HT2A receptors.[1][2][3] It is classified as a butyrophenone (B1668137) antipsychotic agent. Its primary mechanism of action involves blocking these receptors, thereby interfering with the signaling pathways of dopamine and serotonin.
Q2: What are the solubility properties of this compound?
This compound is a solid that has limited solubility in aqueous solutions. It is sparingly soluble in water and 0.1 M HCl.[4] Its solubility is significantly higher in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[4] To achieve the desired concentration for cell culture experiments, it is standard practice to first dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution.
Q3: Can I dissolve this compound directly in my cell culture medium?
Directly dissolving this compound in aqueous-based cell culture media (e.g., DMEM, RPMI-1640) is not recommended. Due to its low aqueous solubility, this will likely result in incomplete dissolution and precipitation, leading to inaccurate dosing in your experiments. The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO.
Q4: What is the recommended procedure for preparing a this compound stock solution?
To prepare a stock solution, dissolve this compound in 100% DMSO. Gentle warming (to no more than 60°C) and sonication can be used to aid dissolution if precipitation or phase separation occurs.[1][4] It is crucial to use a high-purity, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[1]
Q5: How should I store the this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][5] These aliquots should be stored at -20°C or -80°C for long-term stability.[5] When stored properly, stock solutions can be stable for up to one to six months.[5]
Q6: How do I prepare my working solution for cell culture experiments from the DMSO stock?
To prepare a working solution, the DMSO stock should be serially diluted in your cell culture medium to the final desired concentration. It is critical to add the DMSO stock to the medium and mix immediately and thoroughly. To avoid precipitation, it is advisable to add the stock solution to a small volume of medium first, mix well, and then add this to the final volume. The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can have cytotoxic effects on cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in culture medium | The aqueous concentration of this compound has exceeded its solubility limit. | - Ensure the final concentration of DMSO in the culture medium is sufficient to maintain solubility, but still within a cell-tolerable range (ideally ≤ 0.5%).- Add the DMSO stock to the culture medium while vortexing or gently mixing to ensure rapid and uniform dispersion.- Pre-warm the culture medium to 37°C before adding the DMSO stock.- Consider using a culture medium containing serum, as proteins in the serum can sometimes help to stabilize hydrophobic compounds. |
| Cloudiness or crystals observed in the stock solution upon thawing | The compound may have precipitated out of the DMSO during storage. | - Before use, warm the stock solution to room temperature or briefly at 37°C and vortex thoroughly to ensure all the compound is redissolved.[2]- If necessary, sonicate the stock solution for a short period to aid in redissolution. |
| Inconsistent experimental results | - Inaccurate concentration due to precipitation.- Degradation of the compound. | - Visually inspect your culture wells for any signs of precipitation before and during the experiment.- Prepare fresh working solutions for each experiment from a properly stored stock solution.- Minimize the exposure of the compound to light and air. |
| Cell toxicity observed at expected non-toxic concentrations | The concentration of the organic solvent (e.g., DMSO) is too high. | - Calculate the final percentage of the solvent in your culture medium and ensure it is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).- Run a vehicle control experiment with the same concentration of the solvent to assess its effect on cell viability. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Slightly soluble (0.2 mg/mL) | [4] |
| 0.1 M HCl | Slightly soluble (0.3 mg/mL) | [4] |
| Ethanol | 1.5 mg/mL | [4] |
| DMSO | Soluble to 100 mM | |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 2 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 431.94 g/mol ).
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the required volume of sterile DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, gently warm the solution in a water bath at a temperature not exceeding 60°C and/or sonicate for short intervals until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of culture medium to get a 10 µM solution.
-
Alternatively, for a larger volume, add 10 µL of the 10 mM stock to 9.99 mL of culture medium.
-
-
-
When adding the DMSO stock to the culture medium, ensure rapid mixing to prevent localized high concentrations that could lead to precipitation.
-
Use the freshly prepared working solution immediately for your cell culture experiments.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: A logical guide to troubleshooting this compound precipitation.
References
Interpreting unexpected results in Spiperone hydrochloride experiments
Welcome to the technical support center for Spiperone hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent antagonist of dopamine (B1211576) D2-like receptors and serotonin (B10506) 5-HT2A receptors.[1][2] It exhibits high affinity for D2, D3, and D4 dopamine receptor subtypes, as well as 5-HT2A and 5-HT1A serotonin receptors.[1] Its antagonistic action on these receptors is central to its antipsychotic effects.[2][3] At the cellular level, by blocking D2 receptors, Spiperone inhibits the activity of dopamine, which in turn modulates downstream second messenger systems like cyclic AMP (cAMP) and protein kinase A (PKA).[2]
Q2: My experimental results are inconsistent with Spiperone's known function as a dopamine antagonist. What could be the cause?
While Spiperone is primarily a D2 and 5-HT2A antagonist, it has several other known biological activities that can lead to unexpected results:
-
Calcium Signaling: Spiperone can act as a potent enhancer of intracellular calcium (Ca2+).[1][4] This is achieved through a protein tyrosine kinase-coupled phospholipase C (PLC)-dependent pathway, leading to Ca2+ release from the endoplasmic reticulum (ER).[4][5] This effect is independent of its dopamine receptor antagonism.
-
Chloride Channel Activation: Spiperone has been shown to activate calcium-activated chloride channels (CaCC).[1][4] This can lead to unexpected effects on ion flux and membrane potential.
-
Off-Target Receptor Binding: Spiperone also has an affinity for α1B-adrenoceptors, which can influence cardiovascular functions.[1][2]
-
Wnt Signaling Inhibition: In some cellular contexts, Spiperone has been observed to inhibit the Wnt signaling pathway.[6]
-
Anticancer Effects: Recent studies have shown that Spiperone can induce apoptosis in cancer cells by causing ER stress and dysregulating lipid metabolism.[5][7]
Q3: I am observing a significant difference in Spiperone's binding affinity (Kd/Ki) between my in vitro (homogenate) and in vivo experiments. Is this normal?
Yes, a discrepancy between in vitro and in vivo binding affinities for Spiperone has been reported. One study found that the binding affinity of [3H]spiperone in vivo is about 200 times lower than in vitro.[8] This difference is thought to arise from alterations in the association and dissociation rate constants of the ligand when tissues are homogenized.[8] Therefore, it is crucial to consider the experimental context when interpreting binding data.
Q4: Can the concentration of tissue in my binding assay affect the results?
Absolutely. For lipophilic radioligands like [3H]spiperone, both the receptor capacity and affinity can appear to depend on the concentration of tissue used in the assay.[9] This is due to the partitioning of the ligand into the membrane, which can reduce its free concentration in the aqueous phase.[9] To minimize these artifacts, it is recommended to use protein concentrations below 0.1 mg/ml in the incubate for [3H]spiperone binding in human brain tissue.[9]
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Assays
| Possible Cause | Troubleshooting Step |
| Lipophilicity of Spiperone | Spiperone is a lipophilic compound, which can lead to high non-specific binding to membranes and labware. Solution: 1. Include a non-ionic detergent (e.g., 0.01% Tween-80 or BSA) in your assay buffer to reduce non-specific binding. 2. Pre-treat your filter plates or tubes with a blocking agent like 0.5% polyethyleneimine (PEI). |
| Inappropriate Blocking Agent | The choice of agent to define non-specific binding is critical. Solution: Use a high concentration of a structurally unrelated compound that binds to the same receptor with high affinity (e.g., 10 µM haloperidol (B65202) for D2 receptors) or a high concentration of unlabeled Spiperone itself. |
| Insufficient Washing | Inadequate washing of filters can leave behind unbound radioligand. Solution: Optimize the number and volume of washes with ice-cold buffer. Ensure the vacuum is sufficient for rapid filtration. |
Issue 2: Low or No Specific Binding Signal
| Possible Cause | Troubleshooting Step |
| Degraded Radioligand | [3H]Spiperone can degrade over time. Solution: Check the expiration date and storage conditions of your radioligand. It may be necessary to purchase a fresh batch. |
| Low Receptor Expression | The tissue or cells you are using may have low expression levels of the target receptor. Solution: 1. Confirm receptor expression using a validated method (e.g., Western blot, qPCR). 2. If possible, use a cell line known to express the receptor at high levels as a positive control. |
| Incorrect Assay Conditions | pH, temperature, and incubation time can all affect binding. Solution: The optimal incubation time for [3H]spiperone binding is typically 60 minutes at 30°C.[10] Ensure your assay buffer has the correct pH (typically 7.4).[10] |
Data Presentation
Table 1: Binding Affinities (Ki) of this compound for Various Receptors
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 0.06[1] |
| Dopamine D3 | 0.6[1] |
| Dopamine D4 | 0.08[1] |
| Dopamine D1 | ~350[1] |
| Dopamine D5 | ~3500[1] |
| Serotonin 5-HT2A | 1[1] |
| Serotonin 5-HT1A | 49[1] |
Experimental Protocols
Protocol 1: [3H]Spiperone Radioligand Binding Assay (Adapted from literature)
This protocol is a general guideline and may require optimization for your specific experimental setup.
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin).[10] Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in a total volume of 0.8 ml:[10]
-
Incubation: Incubate the plate for 60 minutes at 30°C with shaking.[10]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) that has been pre-soaked in 0.5% PEI.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
Visualizations
Caption: Spiperone's antagonism of the Dopamine D2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 3. What is Spiperone used for? [synapse.patsnap.com]
- 4. Spiperone, identified through compound screening, activates calcium-dependent chloride secretion in the airway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine receptor parameters detected by [3H]spiperone depend on tissue concentration: analysis and examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Spiperone hydrochloride off-target effects on adrenergic receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of spiperone (B1681076) hydrochloride on adrenergic receptors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments.
Q1: I am using spiperone as a selective dopamine (B1211576) D2 antagonist, but my results suggest modulation of the adrenergic system. Is this expected?
A1: Yes, this is a known characteristic of spiperone. While it is a potent D2 and serotonin (B10506) 5-HT2A receptor antagonist, spiperone also possesses significant affinity for α1-adrenergic receptors.[1][2][3][4] This off-target activity can lead to effects that mimic those of an α1-adrenergic antagonist. When designing experiments, it is crucial to account for this polypharmacology.
Q2: How can I experimentally confirm that the effects I'm observing are due to spiperone's action on α1-adrenergic receptors and not its other targets?
A2: To dissect the pharmacology of spiperone in your model, consider the following controls:
-
Use a Selective α1 Antagonist: Employ a highly selective α1-adrenergic antagonist, such as prazosin (B1663645), as a positive control. If spiperone and prazosin produce similar effects, it strengthens the evidence for α1-receptor involvement.[1][5]
-
Block Primary Targets: Pre-incubate your cells or tissue with selective antagonists for the D2 and 5-HT2A receptors before adding spiperone. If the experimental effect persists, it is likely mediated by a different target, such as the α1-adrenergic receptor.
-
Use Specific Cell Lines: Utilize cell lines that endogenously or recombinantly express α1-adrenergic receptors but lack D2 or 5-HT2A receptors. This provides a cleaner system to characterize the off-target effects.
Q3: Does spiperone show any significant binding to α2- or β-adrenergic receptors?
A3: The primary off-target adrenergic activity of spiperone is directed towards the α1 subtypes.[1][2][4] One study using a spiperone derivative, N-(p-isothiocyanatophenethyl)spiperone (NIPS), reported no effect on α1- or α2-adrenergic receptors in the frontal cortex, suggesting the parent compound may also have low affinity for the α2 subtype.[6] Currently, there is limited evidence in the public domain to suggest high-affinity binding of spiperone to α2- or β-adrenergic receptors. However, it is always best practice to empirically determine this in your specific assay system.
Q4: My functional assay results for spiperone's antagonism at α1-receptors are inconsistent or have a low signal-to-noise ratio. What are the common causes?
A4: Inconsistent results in G-protein coupled receptor (GPCR) functional assays can arise from several factors. The table below outlines potential issues and solutions.
| Potential Issue | Recommended Troubleshooting Steps |
| Cell Health & Density | Verify cell viability using a method like Trypan Blue exclusion. Ensure cells are not overgrown or stressed. Optimize cell seeding density per well, as too few cells will produce a weak signal and too many can lead to high background. |
| Receptor Expression Levels | Confirm that your cell line expresses the target α1-adrenergic receptor subtype at sufficient levels. Very high expression can sometimes lead to constitutive activity and high background. |
| Agonist Concentration | You are testing spiperone's antagonist activity, so the concentration of the α1 agonist (e.g., phenylephrine, norepinephrine) used for stimulation is critical. Use an agonist concentration that elicits a response between 50-80% of the maximum (EC50 to EC80) to create a sufficient window for detecting inhibition. |
| Suboptimal Assay Conditions | Optimize incubation times and temperature. Ensure the assay buffer composition (pH, ionic strength, and calcium concentration) is optimal for receptor function.[7] |
| Reagent Integrity | Prepare fresh solutions of spiperone hydrochloride and the agonist for each experiment. Ensure proper storage of all reagents, including calcium-sensitive dyes or cAMP assay components, to prevent degradation. |
| Instrument Settings | Calibrate the detection instrument (e.g., fluorescence plate reader) and optimize settings for gain, excitation/emission wavelengths, and read times to maximize the signal-to-noise ratio. |
Quantitative Data Summary: Spiperone Binding Affinity
The following table summarizes the known binding affinities (Ki) of spiperone for human α1-adrenergic receptor subtypes. Data for α2- and β-adrenergic receptors is not widely reported, likely due to low affinity.
| Receptor Subtype | Ki (nM) | Pharmacological Action |
| Alpha-1A Adrenergic | 69 | Inhibitor / Antagonist |
| Alpha-1B Adrenergic | 11 | Inverse Agonist |
| Alpha-1D Adrenergic | 87 | Antagonist |
| Data sourced from DrugBank and the Probes & Drugs portal. |
Key Experimental Protocols
Detailed methodologies for common assays are provided below.
Protocol 1: Radioligand Competition Binding Assay for α1-Adrenergic Receptors
This protocol determines the binding affinity (Ki) of spiperone by measuring its ability to compete with a known radioligand for α1-adrenergic receptors.
Materials:
-
Cell membranes from a cell line expressing the human α1-adrenergic receptor subtype of interest (e.g., HEK293-α1A).
-
Radioligand: [³H]-Prazosin (a selective α1 antagonist).
-
This compound.
-
Non-specific binding control: Phentolamine (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters (e.g., GF/C), and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well. Prepare serial dilutions of this compound (e.g., from 0.1 nM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL cell membranes, 50 µL [³H]-Prazosin (at a final concentration near its Kd, e.g., 0.25 nM), and 50 µL binding buffer.
-
Non-Specific Binding (NSB): 50 µL cell membranes, 50 µL [³H]-Prazosin, and 50 µL of 10 µM Phentolamine.
-
Spiperone Competition: 50 µL cell membranes, 50 µL [³H]-Prazosin, and 50 µL of each spiperone dilution.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[8]
-
Harvesting: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of spiperone.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]-Prazosin used and Kd is its dissociation constant for the receptor.[8]
-
Protocol 2: α1-Adrenergic Receptor Functional Assay (Calcium Flux)
This protocol assesses spiperone's antagonist activity by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cell line expressing the target human α1-adrenergic receptor subtype (e.g., CHO-K1-α1A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[9][10]
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
α1-agonist: Phenylephrine or Norepinephrine.
-
This compound.
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with kinetic reading capability and automated injection.
Procedure:
-
Cell Plating: Seed cells into the black, clear-bottom plates and grow overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add 100 µL (for 96-well) of the loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Wash and Pre-incubation:
-
Gently wash the cells twice with Assay Buffer to remove excess dye.
-
Add 100 µL of Assay Buffer containing the desired concentrations of this compound (or vehicle control) to the wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Measurement:
-
Place the plate into the fluorescence plate reader and allow the temperature to equilibrate (e.g., 37°C).
-
Set the instrument to measure fluorescence kinetically (e.g., one reading per second) at the appropriate excitation/emission wavelengths (e.g., 485/525 nm for Fluo-4).
-
Establish a stable baseline reading for 15-20 seconds.
-
Using the instrument's injector, add a pre-determined concentration of the α1-agonist (e.g., EC80 of phenylephrine).
-
Continue recording the fluorescence signal for an additional 60-120 seconds to capture the full calcium response.
-
-
Data Analysis:
-
The calcium response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of spiperone.
-
Fit the data to a suitable inhibitory dose-response curve to determine the IC50 value of spiperone.
-
Protocol 3: α2-Adrenergic Receptor Functional Assay (cAMP Inhibition)
This protocol determines spiperone's antagonist activity by measuring its ability to reverse agonist-mediated inhibition of cAMP production.
Materials:
-
Cell line expressing the target human α2-adrenergic receptor subtype (e.g., HEK293-α2A).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
α2-agonist: Clonidine or Dexmedetomidine.
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11][12]
-
Cell culture plates (format depends on the detection kit).
Procedure:
-
Cell Stimulation:
-
Harvest and resuspend cells in stimulation buffer (e.g., HBSS containing IBMX).
-
In a plate, add cells along with various concentrations of this compound (or vehicle).
-
Add the α2-agonist at a concentration that gives a robust inhibition of cAMP (e.g., its EC80).
-
Immediately add a sub-maximal concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection:
-
Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Add the detection reagents (e.g., HTRF donor/acceptor antibodies).
-
Incubate for the recommended time (e.g., 60 minutes at room temperature).
-
-
Measurement: Read the plate on a compatible plate reader (e.g., HTRF-certified reader). The signal will be inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
The antagonist effect of spiperone will be observed as a reversal of the agonist-induced inhibition of cAMP (i.e., an increase in the cAMP signal).
-
Plot the cAMP concentration against the log concentration of spiperone.
-
Fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Signaling Pathways & Experimental Workflows
Visual diagrams to illustrate key concepts and procedures.
Caption: Canonical Gq and Gi signaling pathways for α1 and α2-adrenergic receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Decision tree for troubleshooting unexpected functional assay results.
References
- 1. Characterization of (3H)-spiperone binding to alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2-receptor antagonists: alpha 1- vs. 5-HT2-receptor blocking properties in blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Contamination of serotonin-2 binding sites by an alpha-1 adrenergic component in assays with (3H)spiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. bu.edu [bu.edu]
- 10. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
Technical Support Center: Accounting for Spiperone Hydrochloride Receptor Internalization In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying Spiperone hydrochloride-induced receptor internalization in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the primary receptor targets of this compound and do they internalize?
This compound is a typical antipsychotic of the butyrophenone (B1668137) class.[1][2] Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors.[2] Additionally, Spiperone exhibits high affinity for serotonin (B10506) 5-HT2A receptors.[2] Both Dopamine D2 and Serotonin 5-HT2A receptors are G-protein coupled receptors (GPCRs) that undergo internalization upon ligand binding.[3][4][5] This process is a key mechanism for regulating receptor signaling.[3]
Q2: How can I measure Spiperone-induced receptor internalization in vivo?
Several in vivo techniques can be employed to measure receptor internalization. The choice of method depends on the specific research question and available resources. Key methods include:
-
Radioligand Binding Assays: This classic technique uses a radiolabeled ligand, such as [3H]spiperone, to quantify receptor populations. Evidence suggests that agonist-mediated internalization of the dopamine receptor occurs in the rat corpus striatum.[6]
-
Immunohistochemistry (IHC): IHC allows for the visualization of receptor localization within tissue sections. By comparing the distribution of receptors on the cell surface versus intracellular compartments in treated versus control animals, one can assess internalization.
-
In Vivo Imaging (PET/SPECT): Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) with radiolabeled ligands like [11C]N-methylspiperone (a derivative of Spiperone) can be used to study dopamine and serotonin neurotransmitter systems in the living brain.[1]
Q3: What are the typical kinetics of D2 and 5-HT2A receptor internalization in vivo?
The kinetics of receptor internalization in vivo can vary depending on the specific ligand, dose, and duration of exposure.[3] Generally, agonist-induced internalization can be observed within minutes to hours after drug administration. For some GPCRs, internalization is followed by recycling of the receptor back to the cell surface, with the entire process taking approximately 2.5 hours in some in vitro systems.[4]
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding | Radioligand sticking to filters or plasticware; too high a concentration of radioligand.[7] | Pre-treat filters and plates with a blocking agent (e.g., polyethyleneimine). Use a radioligand concentration at or below its Kd value. Optimize wash steps to remove unbound radioligand.[7] |
| Low Specific Binding | Low receptor expression in the tissue; degraded radioligand; incorrect buffer conditions.[7] | Use a brain region known for high expression of D2 or 5-HT2A receptors (e.g., striatum for D2).[8] Ensure the integrity of the radioligand. Verify buffer pH and composition. |
| High Variability Between Replicates | Inconsistent tissue dissection or homogenization; pipetting errors. | Ensure consistent and rapid dissection of brain regions. Use calibrated pipettes and practice consistent pipetting technique. |
| Inability to Detect Internalization | Insufficient agonist dose or exposure time; rapid receptor recycling. | Perform a dose-response and time-course study to determine optimal conditions. Consider using a recycling inhibitor like chloroquine (B1663885) to trap internalized receptors.[6] |
Immunohistochemistry (IHC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Background Staining | Secondary antibody cross-reactivity with endogenous IgG; insufficient blocking.[9] | Include a control slide stained without the primary antibody.[9] Use an appropriate blocking buffer and ensure adequate incubation time.[10] |
| Weak or No Signal | Low primary antibody affinity; insufficient antigen retrieval; low receptor expression. | Use a validated antibody with high specificity for your target.[10] Optimize antigen retrieval method and duration.[9] Choose a brain region with high receptor density. |
| Inconsistent Staining | Tissue sections drying out during the procedure; variability in fixation. | Keep tissue sections covered in liquid throughout the staining process.[9] Standardize the fixation protocol for all animals. |
| Difficulty Distinguishing Surface vs. Internalized Receptors | Poor image resolution; diffuse staining pattern. | Use a high-resolution microscope (e.g., confocal). Co-stain with a plasma membrane marker to delineate the cell surface. |
Quantitative Data Summary
The following table summarizes representative quantitative data for Spiperone binding to its primary receptor targets. Note that in vivo internalization rates are complex and can be influenced by multiple factors.
| Parameter | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | Reference |
| Binding Affinity (Ki) | ~0.1-1.0 nM | 1.17 nM | [1] |
| In Vivo Bmax (Striatum) | ~90 fmol/mg wet tissue | Not specified | [11] |
| In Vivo Bmax (Frontal Cortex) | Lower than striatum | 32 fmol/mg wet tissue | [11] |
Experimental Protocols
In Vivo Radioligand Binding Assay for Receptor Internalization
This protocol is adapted from principles of in vivo binding studies.[6]
-
Animal Treatment: Administer this compound or vehicle control to experimental animals (e.g., rats) via an appropriate route (e.g., intraperitoneal injection).
-
Radioligand Injection: At a predetermined time point after drug administration, inject a tracer dose of [3H]spiperone intravenously.
-
Tissue Harvest: At the peak binding time for [3H]spiperone, euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum, frontal cortex) and a reference region with low receptor density (e.g., cerebellum).
-
Membrane Preparation: Homogenize the tissue samples in ice-cold buffer.
-
Subcellular Fractionation (Optional): To separate internalized receptors, perform subcellular fractionation to isolate endosomal fractions from the plasma membrane.
-
Scintillation Counting: Quantify the amount of radioactivity in each sample using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding (measured in the cerebellum) from the total binding in the regions of interest. A decrease in plasma membrane-associated radioactivity and an increase in endosomal radioactivity in the Spiperone-treated group compared to the control group would indicate receptor internalization.
Immunohistochemistry for Visualizing Receptor Internalization
This protocol is a general guideline for IHC.[3]
-
Animal Perfusion and Tissue Processing: Following Spiperone or vehicle treatment, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde. Post-fix the brain overnight and then cryoprotect in a sucrose (B13894) solution.
-
Sectioning: Cut brain sections (e.g., 30-40 µm) on a cryostat or vibratome.
-
Antigen Retrieval (if necessary): Use an appropriate method (e.g., heat-induced epitope retrieval) to unmask the receptor epitope.
-
Blocking: Block non-specific binding sites with a solution containing normal serum and a detergent like Triton X-100.[3]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the D2 or 5-HT2A receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the sections on slides and coverslip with an anti-fading mounting medium.[3]
-
Image Analysis: Acquire images using a confocal microscope. Quantify internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity.
Visualizations
References
- 1. Spiperone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 3. In Vivo Techniques to Investigate the Internalization Profile of Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo [3H]spiperone binding: evidence for accumulation in corpus striatum by agonist-mediated receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological characterization of binding sites identified in rat brain following in vivo administration of [3H]-spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Spiperone Hydrochloride vs. Haloperidol: A Comparative Analysis of Dopamine D2 Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spiperone (B1681076) hydrochloride and haloperidol (B65202), focusing on their interaction with the dopamine (B1211576) D2 receptor, a key target in antipsychotic drug action. Due to the historical use and research focus, extensive in vivo receptor occupancy data is available for haloperidol. In contrast, in vivo therapeutic occupancy data for spiperone hydrochloride in humans is scarce in publicly available literature, with its use being more prominent as a research tool and radioligand in positron emission tomography (PET) studies. This guide therefore presents a detailed overview of haloperidol's in vivo D2 receptor occupancy and complements this with in vitro binding affinity data for both compounds to offer a comparative perspective.
Quantitative Data on Dopamine D2 Receptor Interaction
The following tables summarize the key quantitative data for haloperidol's in vivo dopamine D2 receptor occupancy and a comparison of the in vitro binding affinities of both haloperidol and spiperone for the D2 receptor.
Table 1: In Vivo Dopamine D2 Receptor Occupancy of Haloperidol in Humans (as measured by PET)
| Daily Dose of Haloperidol | Mean D2 Receptor Occupancy (%) | Range of D2 Receptor Occupancy (%) | Study Reference |
| 1.0 mg/day | 59% | 38% - 87% (for 1.0-2.5 mg/day) | [1] |
| 2.0 mg/day | - | 53% - 74% | [2] |
| 2.5 mg/day | 75% | 38% - 87% (for 1.0-2.5 mg/day) | [1] |
| 4.5 mg/day (equivalent from decanoate) | - | - | [3] |
Note: D2 receptor occupancy is a critical factor in the therapeutic efficacy and side effect profile of antipsychotic drugs. Clinical response is often associated with occupancies of 60-80%, while higher occupancies (>80%) are linked to an increased risk of extrapyramidal side effects.[4]
Table 2: Comparative In Vitro Binding Affinity for Dopamine D2 Receptors
| Compound | Binding Affinity (Ki) in nM | Receptor Type |
| Spiperone | ~0.05 pM (dissociation constant) | Dopamine D2 |
| Haloperidol | - | Dopamine D2 |
Note: A lower Ki value indicates a higher binding affinity. It is important to note that in vitro binding affinity does not directly translate to in vivo receptor occupancy, as the latter is influenced by factors such as pharmacokinetics and metabolism.
Experimental Protocols
The determination of dopamine D2 receptor occupancy in vivo is predominantly achieved through Positron Emission Tomography (PET) imaging. Below is a detailed methodology for a typical experiment.
Protocol for Dopamine D2 Receptor Occupancy Measurement using [11C]raclopride PET
1. Subject Preparation:
-
Subjects are typically required to be in a resting state in a quiet, dimly lit room to minimize fluctuations in endogenous dopamine levels.
-
An intravenous (IV) line is inserted for the injection of the radioligand.
2. Radioligand:
-
[11C]raclopride, a selective D2/D3 receptor antagonist, is the most commonly used radioligand for these studies.
3. PET Scan Acquisition:
-
A baseline PET scan is performed on subjects who are either drug-naïve or have undergone a sufficient washout period from any antipsychotic medication.
-
The subject is positioned in the PET scanner, and a transmission scan is often acquired for attenuation correction.
-
A bolus injection of [11C]raclopride is administered intravenously.
-
Dynamic 3D emission data is collected for a period of 60-90 minutes.
4. Post-Treatment PET Scan:
-
Following a period of treatment with the antipsychotic drug (e.g., haloperidol), a second PET scan is performed.
-
The procedure is identical to the baseline scan.
5. Data Analysis:
-
Time-activity curves are generated for specific brain regions of interest, primarily the striatum (caudate and putamen), which has a high density of D2 receptors, and a reference region with negligible D2 receptor density (e.g., the cerebellum).
-
The binding potential (BP_ND) is calculated for the striatum at baseline and post-treatment. BP_ND is an indicator of the density of available receptors.
-
D2 receptor occupancy is then calculated using the following formula:
-
% Occupancy = [(BP_ND_baseline - BP_ND_post-treatment) / BP_ND_baseline] x 100
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that couples to the Gi subtype of G proteins.
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for PET Receptor Occupancy Study
This diagram outlines the logical flow of a typical PET study designed to measure the receptor occupancy of a drug.
Caption: Experimental workflow for a PET receptor occupancy study.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. High levels of dopamine D2 receptor occupancy with low-dose haloperidol treatment: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D2-dopamine-receptor occupancy during treatment with haloperidol decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new framework for investigating antipsychotic action in humans: lessons from PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Spiperone Hydrochloride and Risperidone Binding Affinities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of two prominent antipsychotic compounds, Spiperone hydrochloride and risperidone (B510). The information presented herein is intended to support research and drug development efforts by offering a clear, data-driven overview of their respective pharmacological profiles.
Quantitative Binding Affinity Data
The binding affinities of this compound and risperidone for various neurotransmitter receptors are summarized below. The data, presented as inhibition constants (Ki in nM), are compiled from multiple in vitro studies. It is important to note that absolute values may vary between studies due to differences in experimental conditions.
| Receptor Subtype | This compound (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine (B1211576) Receptors | ||
| D1 | ~350[1][2] | - |
| D2 | 0.06[1][2] | 3.13[3] - 3.3[4] |
| D3 | 0.6[1][2][5] | - |
| D4 | 0.08[1][2][5] | - |
| D5 | ~3500[1][2][5] | - |
| Serotonin (5-HT) Receptors | ||
| 5-HT1A | 49[1] | Low to moderate affinity (Ki of 47 to 253 nM)[6] |
| 5-HT1C | - | Low to moderate affinity (Ki of 47 to 253 nM)[6] |
| 5-HT1D | - | Low to moderate affinity (Ki of 47 to 253 nM)[6] |
| 5-HT2A | 1[1] - 1.27[5] | 0.16[3] |
| 5-HT2C | >1000[5] | - |
| 5-HT7 | Activity noted[5] | - |
| Adrenergic Receptors | ||
| α1 | Selective antagonist[1] | 0.8[3] |
| α2 | - | 7.54[3] |
| Histamine Receptors | ||
| H1 | - | 2.23[3] |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined using a radioligand binding assay. This technique is a gold standard for quantifying the interaction between a ligand (the drug) and its receptor.
Principle
A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or membranes expressing that receptor. The unlabeled drug of interest (this compound or risperidone) is then added at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the unlabeled drug that displaces 50% of the specific binding of the radioligand is known as the IC50 value. This value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Generalized Protocol
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes, which contain the receptors. The protein concentration of the membrane preparation is determined.
-
Incubation: The membrane preparation is incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled competitor drug.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated.
Signaling Pathways and Experimental Workflow
Dopamine D2 Receptor Signaling Pathway
Dopamine receptors are G protein-coupled receptors (GPCRs). The D2 receptor, a primary target for both Spiperone and risperidone, is typically coupled to a Gi/o protein.[7][8][] Activation of the D2 receptor by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8][10][11] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades involved in neuronal excitability and gene expression.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor, another key target, is a GPCR coupled to Gq/11 proteins.[12] Upon activation by serotonin, it stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[12] These second messengers initiate a cascade of intracellular events that modulate neuronal function.
Caption: Simplified Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps involved in a typical radioligand binding assay used to determine the binding affinities of compounds like this compound and risperidone.
Caption: Generalized Workflow of a Radioligand Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 2022-29-9 | Tocris Bioscience [tocris.com]
- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | 5-HT2A receptor Antagonist | Hello Bio [hellobio.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 11. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Spiperone Hydrochloride vs. Clozapine: A Comparative Guide for In Vitro Cancer Research
For researchers investigating novel anticancer agents, the repurposing of existing drugs offers a promising and expedited route to clinical translation. Among these, antipsychotic medications such as spiperone (B1681076) hydrochloride and clozapine (B1669256) have emerged as candidates with potential cytotoxic effects on cancer cells. This guide provides a detailed comparison of their in vitro performance in cancer studies, supported by experimental data, protocols, and mechanistic diagrams to aid researchers in selecting the appropriate compound for their studies.
Disclaimer: The following guide is based on data from separate in vitro studies. To date, there is a lack of published research directly comparing the anticancer effects of spiperone hydrochloride and clozapine in the same cancer cell lines under identical experimental conditions. Therefore, direct comparison of quantitative values should be approached with caution.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of a compound is a primary metric in anticancer drug screening, often represented by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for spiperone and clozapine across various cancer cell lines as reported in the literature.
Table 1: this compound IC50 Values in Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | IC50 at 72h (µmol/L) | 95% Confidence Interval (µmol/L) |
| HCT116 | Colorectal Carcinoma | 7.10 | 6.61–7.64 |
| HCT8 | Colorectal Carcinoma | 5.26 | 4.83–5.72 |
| SW620 | Colorectal Carcinoma | 9.23 | 8.55–9.97 |
| SW480 | Colorectal Carcinoma | 9.87 | 8.97–10.9 |
| CRC-SC#1 | Colorectal Cancer Stem Cell | 3.76 | 3.38–4.18 |
| Data sourced from a study on the mechanisms of spiperone in colorectal cancer[1]. |
Table 2: Clozapine IC50 Values in Central Nervous System Cancer Cell Lines
| Cell Line | Cancer Type | IC50 at 48h (µM) |
| SH-SY5Y | Neuroblastoma | 18.6 |
| A172 | Glioblastoma | 42.2 |
| Data sourced from a study on repurposed antipsychotics in neuroblastoma and glioblastoma[2]. |
In addition to the above, clozapine has been shown to inhibit the proliferation of breast cancer (MCF-7, MDA-MB-231) and non-small cell lung carcinoma (NSCLC) cells in a dose-dependent manner, with significant effects observed at concentrations between 12.5 and 50 μM[3][4][5][6].
Mechanistic Insights: Signaling Pathways
Spiperone and clozapine exert their anticancer effects through distinct molecular pathways. Understanding these mechanisms is crucial for designing experiments and interpreting results.
This compound
Spiperone's anticancer activity, particularly in colorectal cancer, is linked to the induction of endoplasmic reticulum (ER) stress.[1][7] It disrupts intracellular calcium (Ca2+) homeostasis by triggering a massive release of Ca2+ from the ER in a phospholipase C (PLC)-dependent manner.[7][8] This leads to the activation of the Unfolded Protein Response (UPR), subsequent ER stress, and ultimately, apoptosis.[7][8] Spiperone has also been noted to induce autophagy.[9]
Clozapine
Clozapine's mechanism appears to be mediated primarily through the generation of reactive oxygen species (ROS).[3] This increase in ROS induces both apoptosis and autophagy in breast cancer cells.[3][10] Furthermore, clozapine can induce cell cycle arrest at the G0/G1 phase by downregulating Cyclin D1 and upregulating the cyclin-dependent kinase inhibitors p21 and p27.[3][4][6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for key assays used in the evaluation of spiperone and clozapine.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, SH-SY5Y) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound or clozapine (e.g., 0-100 µM) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) in 6-well plates and treat with desired concentrations of spiperone or clozapine for 24 or 48 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[1]
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Plating and Treatment: Seed cells (e.g., HCT116, A549) in 12-well plates.[1][4] After adherence, treat with the test compound for 24 or 48 hours.[1]
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[1]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[1]
-
Incubation: Incubate for 30-45 minutes at 37°C.[1]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[4]
Summary and Conclusion
Both this compound and clozapine demonstrate promising in vitro anticancer effects, albeit through different mechanisms and in different cancer types.
-
Spiperone shows efficacy in colorectal cancer models, with IC50 values in the low micromolar range.[1] Its mechanism is tied to the disruption of calcium signaling and induction of ER stress, offering a potential therapeutic avenue for tumors susceptible to this pathway.[1][7]
-
Clozapine exhibits cytotoxic and antiproliferative effects across a broader range of tested cancers, including breast, neuroblastoma, and glioblastoma.[2][3][11] Its activity is linked to ROS production and cell cycle arrest, suggesting it may be effective in cancers with high oxidative stress or dysregulated cell cycle machinery.[3]
Researchers should consider the cancer type of interest and the specific signaling pathways they wish to target when choosing between these two compounds. The provided data and protocols serve as a foundational guide for initiating in vitro studies into the anticancer potential of these repurposed drugs.
References
- 1. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposed Antipsychotics as Potential Anticancer Agents: Clozapine Efficacy and Dopaminergic Pathways in Neuroblastoma and Glioblastoma | MDPI [mdpi.com]
- 3. A psychiatric medication, clozapine, induces autophagy and apoptosis in breast cancer cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. A psychiatric medication, clozapine, induces autophagy and apoptosis in breast cancer cells through reactive oxygen species | PLOS One [journals.plos.org]
- 7. Dissecting the Mechanism of Action of Spiperone-A Candidate for Drug Repurposing for Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Psychotropic Drugs Show Anticancer Activity by Disrupting Mitochondrial and Lysosomal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Repurposing neuroleptics: clozapine as a novel, adjuvant therapy for melanoma brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Spiperone Hydrochloride: A Comparative Guide to its Neurotransmitter Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Spiperone (B1681076), a butyrophenone (B1668137) antipsychotic, is a potent dopamine (B1211576) D2 receptor antagonist. However, its therapeutic efficacy and side-effect profile are significantly influenced by its interactions with a range of other neurotransmitter receptors. This guide provides a comparative analysis of the cross-reactivity of spiperone hydrochloride, presenting quantitative binding affinity data and detailed experimental protocols to inform research and drug development.
Quantitative Comparison of Binding Affinities
This compound exhibits high affinity for several dopamine and serotonin (B10506) receptor subtypes, and moderate to low affinity for adrenergic receptors. The following table summarizes the inhibitory constants (Ki) of spiperone at various human neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Spiperone Ki (nM) |
| Dopamine | D2 | 0.057[1] |
| D3 | 0.125[1] | |
| D4 | ~0.07 | |
| Serotonin | 5-HT1A | 17.3 |
| 5-HT2A | 1.17 | |
| 5-HT2C | 922.9 | |
| 5-HT6 | 1590 | |
| 5-HT7 | 15.8 | |
| Adrenergic | α1A | 1.8 |
| α1B | 3.2 | |
| α1D | 1.6 |
Data compiled from various sources, including competitive binding assays.
Experimental Protocols
The binding affinity of spiperone for various receptors is typically determined using competitive radioligand binding assays.
[³H]-Spiperone Competitive Radioligand Binding Assay
This in vitro assay measures the ability of a test compound (unlabeled spiperone) to displace a radiolabeled ligand ([³H]-spiperone) from its target receptor.
Materials:
-
Membrane Preparations: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells transfected with the human receptor).
-
Radioligand: [³H]-Spiperone.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Determiner: A high concentration of a non-radiolabeled ligand that binds to the target receptor (e.g., 10 µM haloperidol (B65202) for D2 receptors).
-
96-well plates.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Cell membrane preparation.
-
Either a known concentration of the test compound (spiperone) or the non-specific binding determiner.
-
-
Initiation of Reaction: Add [³H]-spiperone to each well to initiate the binding reaction. The concentration of the radioligand should ideally be near its Kd value for the receptor.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Molecular Interactions and Experimental Design
To better understand the implications of spiperone's cross-reactivity and the methods used to study it, the following diagrams illustrate key concepts.
Caption: Spiperone's antagonistic effects on D2 and 5-HT2A receptor signaling pathways.
Caption: A streamlined workflow of a competitive radioligand binding assay.
References
An In Vitro Comparative Analysis of Spiperone and Other Butyrophenone Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of spiperone (B1681076) and other butyrophenone (B1668137) antipsychotics, a class of drugs primarily used in the management of psychosis.[1][2] The information presented herein is intended to offer an objective overview of their performance based on experimental data, focusing on receptor binding affinities and functional assays.
Introduction to Butyrophenones
Butyrophenone antipsychotics have been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades.[3] Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors.[1][3] However, the therapeutic efficacy and side-effect profiles of these drugs are also influenced by their interactions with other neurotransmitter receptors, particularly serotonin (B10506) receptors.[3][4][5] This guide will delve into the in vitro characteristics of spiperone and compare it with other notable butyrophenones like haloperidol (B65202), providing a quantitative basis for their pharmacological distinctions.
Comparative Receptor Binding Affinity
The affinity of a drug for its target receptor is a critical determinant of its potency and potential for off-target effects. The following tables summarize the in vitro binding affinities (Ki, nM) of spiperone and other selected butyrophenones for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
Dopamine Receptor Binding Affinities (Ki, nM)
| Drug | D1 Receptor | D2 Receptor | D4 Receptor |
| Spiperone | - | High Affinity[4] | High Affinity[4] |
| Haloperidol | - | High Affinity[5] | - |
| Trifluperidol | - | High Affinity | - |
| Pipamperone | - | Lower Affinity[3] | Higher Affinity than D2[6] |
Serotonin Receptor Binding Affinities (Ki, nM)
| Drug | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor |
| Spiperone | 17.3[7] | 1.17[7] | 922.9[7] |
| Haloperidol | - | High Affinity[5] | - |
| Pipamperone | - | Prominent Affinity[3] | - |
| Risperidone (B510) (for comparison) | - | Higher Affinity than D2[8] | - |
Spiperone demonstrates high affinity for both D2 and 5-HT2A receptors, a characteristic shared by many atypical antipsychotics.[4][7] This dual antagonism is believed to contribute to a broader spectrum of efficacy, potentially addressing both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to drugs with high D2 selectivity.[3]
Experimental Protocols
The determination of receptor binding affinities is predominantly carried out using radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[9]
Radioligand Binding Assay Protocol
A common method for this assay is the filtration binding assay.[9][10] The general steps are as follows:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared through homogenization and centrifugation.[10]
-
Incubation: The prepared membranes are incubated in a multi-well plate with a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (e.g., spiperone or haloperidol).[9][10]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[9]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via vacuum filtration through a filter mat that traps the membranes.[9][10]
-
Washing: The filters are washed with an ice-cold buffer to remove any remaining unbound radioligand.[10]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[10]
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.[10]
There are different types of radioligand binding assays, including competitive, saturation, and kinetic assays, each providing specific information about the ligand-receptor interaction.[9][11][12]
Signaling Pathways and Experimental Workflow
The binding of butyrophenones to their target receptors initiates a cascade of intracellular events. The following diagrams illustrate the signaling pathways for the D2 and 5-HT2A receptors and a general workflow for the in vitro comparison of these antipsychotics.
References
- 1. Antipsychotic - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spiperone - Wikipedia [en.wikipedia.org]
- 8. In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Brain Imaging: Spiperone vs. N-methylspiperone in PET Scans
For researchers and drug development professionals navigating the complexities of neurotransmitter imaging, the choice of a radiotracer is paramount. This guide provides a comprehensive, data-driven comparison of two closely related butyrophenone (B1668137) antagonists, Spiperone and its N-methylated analog, N-methylspiperone (NMSP), for Positron Emission Tomography (PET) imaging of dopamine (B1211576) D2-like and serotonin (B10506) 5-HT2A receptors.
This publication delves into a head-to-head analysis of their binding affinities, pharmacokinetic profiles, and practical considerations for in vivo imaging. Quantitative data from multiple studies are summarized for direct comparison, and detailed experimental protocols are provided to support the replication and extension of these findings.
At a Glance: Key Performance Metrics
Spiperone and N-methylspiperone are both high-affinity antagonists for dopamine D2/D3 and serotonin 5-HT2A receptors[1][2]. Their utility in PET imaging hinges on their ability to specifically bind to these targets in the brain with minimal off-target effects and favorable kinetics. The following tables summarize the key quantitative data for each tracer.
Table 1: In Vitro Receptor Binding Affinity
| Radioligand | Receptor | Tissue Source | K_d (nM) | K_i (pM) | B_max (fmol/mg tissue) | Reference |
| [³H]N-methylspiperone | Dopamine D2 | Rat Striatum | 0.087 | - | 33.2 | [3] |
| Human Caudate | - | - | - | [3] | ||
| Rat Striatum (5-HT2A sites blocked) | 0.28 | - | ~20 | [1] | ||
| [³H]Spiperone | Dopamine D2 | - | - | - | - | |
| [³H]N-methylspiperone | Serotonin 5-HT2A | Rat Frontal Cortex | 0.15 | - | 18.5 | [3] |
| Rat Frontal Cortex | - | - | 6.8 (35% of total binding) | [1] | ||
| [³H]Spiperone | Serotonin 5-HT2A | - | - | - | - | |
| N-methylspiperone | Dopamine D2 | - | - | ~250 (against [³H]spiperone) | - | [4][5] |
Table 2: In Vivo Performance Characteristics
| Radiotracer | Parameter | Brain Region | Value | Species | Reference |
| [¹¹C]N-methylspiperone | Striatum-to-Cerebellum Ratio | Striatum/Cerebellum | 20:1 (at 60 min) | Mouse | [5] |
| ~80 (at 8 hours) | Mouse | [6][7] | |||
| Brain Uptake | - | >2-fold higher than [³H]Spiperone | Mouse | [6][7] | |
| B_max | Striatum | 10-14 fmol/mg tissue | Rat | [1] | |
| K_d | Striatum | 10-20 nmol/kg body weight | Rat | [1] |
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approach, the following diagrams illustrate the signaling pathways of the targeted receptors and a typical workflow for a PET imaging study with these tracers.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Caption: Simplified Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: General Experimental Workflow for PET Imaging.
Experimental Protocols
Radiosynthesis of [¹¹C]N-methylspiperone
The synthesis of [¹¹C]N-methylspiperone ([¹¹C]NMSP) is typically achieved through the N-alkylation of the precursor, spiperone, with [¹¹C]methyl iodide.
-
Production of [¹¹C]Methyl Iodide: [¹¹C]Carbon dioxide, produced via a cyclotron, is converted to [¹¹C]methyl iodide. This is often done using a continuous flow method[1].
-
Alkylation Reaction: Spiperone is dissolved in a suitable solvent, such as a solution containing tetrabutylammonium (B224687) hydroxide. [¹¹C]Methyl iodide is then introduced to the solution to alkylate the amide nitrogen of spiperone[1].
-
Purification: The resulting [¹¹C]NMSP is purified from the reaction mixture using high-performance liquid chromatography (HPLC)[1].
-
Formulation: The purified [¹¹C]NMSP is formulated in a physiologically compatible solution for intravenous injection.
-
Quality Control: The final product undergoes quality control checks to determine radiochemical purity, specific activity, and to ensure it is sterile and pyrogen-free. Radiochemical yields are typically in the range of 20-40% with a synthesis time of approximately 20-40 minutes[1]. The specific activity is crucial for receptor studies and is generally high, for example, around 10 GBq/μmol at the end of synthesis[1].
In Vitro Binding Assays
In vitro binding assays are performed to determine the affinity (K_d or K_i) and density (B_max) of the radioligands for their target receptors.
-
Tissue Preparation: Brain tissue from the region of interest (e.g., striatum for D2 receptors, frontal cortex for 5-HT2A receptors) is dissected and homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a membrane preparation containing the receptors.
-
Incubation: The membrane preparation is incubated with increasing concentrations of the radiolabeled ligand ([³H]Spiperone or [³H]NMSP) to determine total binding.
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled haloperidol (B65202) for D2 receptors or ketanserin (B1673593) for 5-HT2A receptors) to determine non-specific binding.
-
Separation and Counting: After incubation, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The K_d and B_max values are then determined by Scatchard analysis or non-linear regression of the saturation binding data. For determining K_i values, competition assays are performed where the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the competing drug.
In Vivo PET Imaging Protocol
-
Subject Preparation: Human or animal subjects are positioned in the PET scanner. For human studies, informed consent is obtained, and subjects are typically asked to fast for a few hours before the scan. A cannula is inserted for radiotracer injection and, if required, for arterial blood sampling.
-
Radiotracer Injection: A bolus of the radiotracer (e.g., [¹¹C]NMSP) is administered intravenously.
-
PET Data Acquisition: Dynamic PET data are acquired for a specified duration (e.g., 60-90 minutes) immediately following the injection.
-
Arterial Blood Sampling (for some models): To determine the arterial input function, arterial blood samples may be drawn throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma.
-
Anatomical Imaging: A high-resolution magnetic resonance imaging (MRI) scan is typically acquired for each subject to provide anatomical information for region-of-interest (ROI) delineation.
-
Image Reconstruction and Analysis: The raw PET data are reconstructed into a series of images over time. These images are then co-registered with the subject's MRI. Time-activity curves (TACs) are generated for various brain regions of interest.
-
Kinetic Modeling: The TACs are analyzed using pharmacokinetic models to quantify receptor binding. Common models include compartmental models (e.g., two-tissue compartmental model) which can provide estimates of parameters like the volume of distribution (V_T), and reference tissue models (e.g., the simplified reference tissue model, SRTM) which use a region with negligible specific binding (like the cerebellum for D2 receptors) as an input function to estimate the binding potential (BP_ND).
Discussion and Conclusion
Both Spiperone and N-methylspiperone are valuable tools for PET imaging of dopamine D2-like and serotonin 5-HT2A receptors. The choice between them may depend on the specific research question and the available radiolabeling chemistry.
N-methylspiperone, particularly when labeled with Carbon-11, has been extensively studied and characterized. [¹¹C]NMSP demonstrates high specific binding in the striatum and has been successfully used to quantify D2 receptor density and occupancy in various neuropsychiatric disorders[1]. Studies have shown that [³H]NMSP has a higher specific-to-nonspecific binding ratio and greater brain uptake compared to [³H]Spiperone in mice, suggesting it may offer a better signal in vivo[6][7].
The selection of the appropriate radiotracer is a critical step in the design of any neuroreceptor imaging study. This guide provides a foundational comparison to aid researchers in making an informed decision based on the available data. Further head-to-head studies, particularly those employing modern PET imaging and analysis techniques, would be beneficial to further delineate the subtle differences in the in vivo performance of these two important radiotracers.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. 3-N-[11C]Methylspiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. In vivo binding of 3H-N-methylspiperone to dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Spiperone Hydrochloride's Selectivity Profile Against Other D2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of Spiperone hydrochloride with other commonly used dopamine (B1211576) D2 receptor antagonists, namely Haloperidol, Risperidone, and Olanzapine. The information presented is supported by experimental data to assist researchers in selecting the most appropriate compound for their specific investigative needs.
Overview of D2 Antagonists
Dopamine D2 receptor antagonists are a cornerstone in the treatment of various neuropsychiatric disorders, most notably schizophrenia. Their therapeutic efficacy is primarily attributed to the blockade of D2 receptors in the mesolimbic pathway. However, their interaction with other receptors, both within and outside the dopaminergic system, contributes significantly to their overall pharmacological profile, including side effects. Spiperone, a butyrophenone (B1668137) derivative, is a potent D2 antagonist widely used in research as a pharmacological tool due to its high affinity for D2 receptors.[1] Understanding its selectivity compared to other agents is crucial for interpreting experimental outcomes and for the development of novel therapeutics with improved target engagement and reduced off-target effects.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound, Haloperidol, Risperidone, and Olanzapine for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Spiperone HCl (Ki, nM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine Receptors | ||||
| D1 | ~350[2][3] | 240[4] | 620 - 800[1] | 31 |
| D2 | 0.06[2][3] | 0.5 - 3.14[5][6][7] | 3.1 - 3.3[4][8] | 11 - 31[6][8] |
| D3 | 0.6[2][3] | - | - | - |
| D4 | 0.08[2][3] | 7.3[4] | - | - |
| D5 | ~3500[2][3] | - | - | - |
| Serotonin (B10506) Receptors | ||||
| 5-HT1A | 49[2] | - | 47 - 253[1] | 190 |
| 5-HT2A | 1[2] | - | 0.16 - 0.2[4][9] | 4 |
| 5-HT2C | - | - | 50[4] | 11 |
| Adrenergic Receptors | ||||
| α1A | - | 6.91[7] | 5[4] | 57 |
| α2A | - | 1799[7] | 16[4] | 230 |
| Histamine (B1213489) Receptors | ||||
| H1 | - | 848[7] | 20[4] | 7 |
| Muscarinic Receptors | ||||
| M1 | - | 1972[7] | >10,000[4] | 26 |
Analysis of Selectivity Profiles
This compound demonstrates exceptionally high affinity for the D2, D3, and D4 dopamine receptors, with Ki values in the sub-nanomolar range.[2][3] Its affinity for D1 and D5 receptors is significantly lower, highlighting its selectivity for the D2-like family of dopamine receptors.[2][3] Spiperone also exhibits high affinity for the 5-HT2A receptor and moderate affinity for the 5-HT1A receptor.[2]
In comparison, Haloperidol, a typical antipsychotic, also shows high affinity for D2 receptors but has a broader and less potent off-target profile, with notable affinity for α1-adrenergic receptors and very low affinity for muscarinic and histaminergic receptors.[7]
Risperidone, an atypical antipsychotic, has a high affinity for both D2 and 5-HT2A receptors, a characteristic often associated with atypicality.[4][9] It also displays significant affinity for α1 and α2-adrenergic and H1 histamine receptors, which can contribute to side effects such as orthostatic hypotension and sedation.[4]
Olanzapine, another atypical antipsychotic, has a more complex receptor binding profile with high affinity for a wide range of receptors including dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C, 5-HT3, 5-HT6), muscarinic (M1-M5), and histamine (H1) receptors. This broad profile is thought to contribute to its efficacy in treating a wider range of symptoms but also to its metabolic side effects.
Caption: Comparative receptor binding profiles of D2 antagonists.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using in vitro radioligand binding assays. Below is a detailed, representative protocol for a competitive binding assay to determine the Ki of a test compound.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]Spiperone for D2 receptors).
-
Test Compound: The unlabeled compound for which the Ki is to be determined (e.g., this compound).
-
Assay Buffer: A buffer solution appropriate for the receptor (e.g., Tris-HCl with cofactors like MgCl2).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM Haloperidol).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
-
Scintillation Fluid.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. The final concentrations should span a range that will produce a complete inhibition curve (typically from 10^-11 to 10^-5 M).
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Add membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, the radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Add membrane preparation, the radioligand, and each concentration of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.
-
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
This compound is a highly potent and selective antagonist for D2-like dopamine receptors, with a particularly high affinity for D2, D3, and D4 subtypes. Its selectivity profile, characterized by significantly lower affinity for D1-like receptors and a distinct pattern of interaction with serotonergic receptors, makes it an invaluable tool for neuropharmacological research. When compared to other D2 antagonists like Haloperidol, Risperidone, and Olanzapine, Spiperone offers a more focused D2-like receptor blockade. This guide provides the necessary data and methodological context to aid researchers in making informed decisions for their studies in drug discovery and neuroscience.
References
- 1. drugs.com [drugs.com]
- 2. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand binding assays [bio-protocol.org]
Spiperone's Antagonistic Profile at the 5-HT2A Receptor: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise antagonistic properties of compounds at specific receptors is paramount. This guide provides a detailed comparison of Spiperone's antagonist activity at the 5-hydroxytryptamine 2A (5-HT2A) receptor against other well-known antagonists, supported by experimental data and detailed protocols.
Spiperone (B1681076) is a well-established pharmacological tool and antipsychotic agent known for its high affinity for dopamine (B1211576) D2 receptors and its potent antagonism at serotonin (B10506) 5-HT2A receptors.[1][2][3] Its ability to block 5-HT2A receptor signaling makes it a valuable compound for studying the physiological and pathological roles of this receptor, which is implicated in various central nervous system disorders, including psychosis and schizophrenia.[4][5][6] This guide will delve into the quantitative measures of Spiperone's binding affinity and functional antagonism at the 5-HT2A receptor, placing it in context with other commonly used antagonists.
Comparative Analysis of 5-HT2A Receptor Antagonists
To objectively assess Spiperone's performance, its binding affinity (Ki) and functional potency (IC50) at the 5-HT2A receptor are compared with those of other prominent antagonists. The data, summarized in the tables below, are compiled from various in vitro studies.
Table 1: Binding Affinity (Ki) of Antagonists at the Human 5-HT2A Receptor
| Compound | Ki (nM) | Reference |
| Spiperone | 1.14 - 1.75 | [7][8] |
| Ketanserin (B1673593) | 0.85 - 1.6 | [9][10] |
| Ritanserin | 0.39 - 4.7 | [9][11] |
| Risperidone | 0.4 - 0.6 | [9] |
| Olanzapine (B1677200) | 4 | |
| Clozapine | 1.2 | [12] |
| Mianserin | Not explicitly found |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (IC50) at the Human 5-HT2A Receptor
| Compound | IC50 (nM) | Assay Type | Reference |
| Spiperone | 3.1 | IP1 Accumulation Assay | from initial search |
| Ketanserin | Not explicitly found | - | |
| Ritanserin | Not explicitly found | - | |
| Risperidone | Not explicitly found | - | |
| Olanzapine | Not explicitly found | - | |
| Clozapine | Not explicitly found | - | |
| Mianserin | Not explicitly found | - |
Lower IC50 values indicate greater potency in inhibiting receptor function.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms of action and the experimental designs used to characterize these antagonists, the following diagrams are provided.
Canonical 5-HT2A receptor signaling pathway.
Workflow for a typical radioligand binding assay.
Workflow for a functional calcium flux assay.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Membrane preparations from cells (e.g., CHO-K1, HEK293) or tissues (e.g., rat frontal cortex) stably expressing the human 5-HT2A receptor.
-
Radioligand: Typically [3H]ketanserin or [3H]spiperone.[13]
-
Non-specific binding control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Test compounds (e.g., Spiperone) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.
-
Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Calcium Flux)
Objective: To determine the functional potency (IC50 or pA2) of a test compound in blocking agonist-induced 5-HT2A receptor activation.
Materials:
-
A cell line (e.g., CHO-K1, HEK293) stably expressing the human 5-HT2A receptor.[8]
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A 5-HT2A receptor agonist (e.g., serotonin).
-
Test compounds (e.g., Spiperone) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of the test antagonist (e.g., Spiperone) for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: While continuously measuring fluorescence, add a fixed concentration of the 5-HT2A agonist (typically the EC80 concentration) to the wells.
-
Fluorescence Measurement: Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced calcium response. The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist's effect) is calculated by non-linear regression. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.[14]
References
- 1. Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia [mdpi.com]
- 2. A QSAR model of Olanzapine derivatives as potential inhibitors for 5-HT2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of 5-HT2A receptors in antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spiperone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Ritanserin | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
- 12. Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
Spiperone hydrochloride as a reference compound in drug screening assays
Spiperone (B1681076) hydrochloride is a well-established pharmacological tool, widely utilized as a reference compound in drug screening assays due to its high affinity and specificity for certain neurotransmitter receptors. This guide provides a comprehensive comparison of Spiperone hydrochloride with other common reference compounds, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tools for their screening campaigns.
Overview of this compound
Spiperone is a potent antagonist with high affinity for dopamine (B1211576) D2 receptors, serotonin (B10506) 5-HT2A receptors, and to a lesser extent, serotonin 5-HT1A receptors.[1] This pharmacological profile makes it a valuable standard for assays targeting these receptors, which are implicated in a variety of neurological and psychiatric disorders.
Comparative Analysis of Reference Compounds
The selection of a reference compound is critical for the validation and interpretation of drug screening data. The following tables provide a comparative overview of the binding affinities and functional activities of this compound and several alternative compounds at the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| Spiperone | 0.06 - 3.13 [2][3][4] | 49 | 0.16 - 1.0 [2] |
| Haloperidol | 1.55[2] | 420 | 25 |
| Risperidone (B510) | 3.1 - 3.3[2][5] | 420[6] | 0.16 - 0.2[2][6] |
| Ketanserin (B1673593) | 240[7] | >1000 | 0.82 - 3.5[7][8] |
| Aripiprazole (B633) | 0.34 - 1.3 | 1.7 - 4.4[9] | 3.4 - 22.4[10] |
| 8-OH-DPAT | 1126[11] | 0.8 - 5[11][12] | >1000 |
| WAY-100635 | 295 | 0.9 | 1995 |
| Clozapine | 126 | 17 | 13 |
| Olanzapine | 11 | 219 | 4 |
Table 2: Functional Activity Profile
| Compound | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| Spiperone | Antagonist [1] | Antagonist [1] | Antagonist [1] |
| Haloperidol | Antagonist | - | Antagonist |
| Risperidone | Antagonist[6] | Antagonist | Antagonist[6] |
| Ketanserin | Antagonist | - | Antagonist |
| Aripiprazole | Partial Agonist[13][14] | Partial Agonist[9][13] | Antagonist[13] |
| 8-OH-DPAT | - | Agonist | - |
| WAY-100635 | - | Antagonist | - |
| Clozapine | Antagonist | Partial Agonist | Antagonist |
| Olanzapine | Antagonist | Partial Agonist | Antagonist |
Signaling Pathways
Understanding the signaling pathways associated with each receptor is crucial for designing and interpreting functional assays.
Dopamine D2 and Serotonin 5-HT1A Receptor Signaling
Both Dopamine D2 and Serotonin 5-HT1A receptors are primarily coupled to the Gi/o family of G proteins.[15][16][17] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16][17]
D2 and 5-HT1A Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling
The Serotonin 5-HT2A receptor is coupled to the Gq/11 family of G proteins.[18] Upon activation, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[18][19] This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[18][19]
5-HT2A Receptor Signaling Pathway
Experimental Protocols & Workflows
Accurate and reproducible experimental protocols are fundamental to successful drug screening. The following sections detail standard protocols for radioligand binding and functional assays relevant to this compound and its targets.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, radioligand (e.g., [3H]Spiperone), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of an unlabeled competing ligand (e.g., unlabeled Spiperone or Haloperidol).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Radioligand Binding Assay Workflow
cAMP Functional Assay (for D2 and 5-HT1A Receptors)
This assay measures the ability of a compound to modulate the intracellular levels of cAMP, providing a functional readout of Gi/o-coupled receptor activity.[20][21]
Experimental Protocol:
-
Cell Culture:
-
Culture cells stably expressing the D2 or 5-HT1A receptor in a suitable medium.
-
Seed the cells into a 96-well or 384-well plate and allow them to attach overnight.
-
-
Assay Setup:
-
Wash the cells with assay buffer.
-
Add varying concentrations of the test compound (for antagonist assays, pre-incubate with the antagonist before adding a known agonist).
-
Add a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
-
Stimulation:
-
For antagonist assays, add a fixed concentration of a known agonist (e.g., dopamine for D2, 8-OH-DPAT for 5-HT1A).
-
Incubate the plate at 37°C for a specified time.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
cAMP Functional Assay Workflow
Calcium Mobilization Functional Assay (for 5-HT2A Receptors)
This assay measures changes in intracellular calcium concentration, a downstream event of Gq/11-coupled receptor activation.[22][23]
Experimental Protocol:
-
Cell Culture:
-
Culture cells stably expressing the 5-HT2A receptor.
-
Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye leakage.
-
Incubate at 37°C to allow for dye de-esterification.
-
-
Assay Setup:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Add varying concentrations of the test compound. For antagonist assays, pre-incubate with the antagonist.
-
-
Stimulation and Detection:
-
Establish a baseline fluorescence reading.
-
Inject a known 5-HT2A agonist (e.g., serotonin) and immediately begin kinetic fluorescence reading to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Analyze the fluorescence signal over time to determine the peak response.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Calcium Mobilization Assay Workflow
References
- 1. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. repository.lsu.edu [repository.lsu.edu]
- 13. Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. researchgate.net [researchgate.net]
- 18. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. innoprot.com [innoprot.com]
- 22. benchchem.com [benchchem.com]
- 23. innoprot.com [innoprot.com]
Safety Operating Guide
Proper Disposal of Spiperone Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of Spiperone hydrochloride, a potent dopamine (B1211576) receptor antagonist used in research, is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its safe handling and disposal, in line with established safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. Always handle this compound within a chemical fume hood to avoid inhalation of dust or aerosols[1][2]. Personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory[2]. In case of a spill, cover the area with a suitable absorbent material, sweep it up, and place it in a designated, sealed container for disposal[1][2].
Quantitative Safety Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key safety information for this compound.
| Parameter | Value/Instruction | Source |
| Exposure Controls | Use in a chemical fume hood | [1] |
| Personal Protective Equipment | Protective gloves, clothing, eye/face protection | [2] |
| Spill Containment | Cover with absorbent material, sweep into a container | [1] |
| Waste Classification | Arrange for collection by a specialized disposal company | [1] |
| Contaminated Packaging | Dispose of as hazardous or toxic waste | [1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular trash[3].
-
Segregation and Collection:
-
Collect all waste this compound, including pure compound, contaminated solutions, and any contaminated materials (e.g., pipette tips, absorbent paper), in a dedicated and clearly labeled waste container.
-
Ensure the container is compatible with the chemical waste and is kept tightly closed except when adding waste.
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste" and clearly identify the contents, including "this compound" and its approximate concentration and quantity.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents[1]. This area should be cool, dry, and well-ventilated.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through a licensed and specialized chemical waste disposal company[1].
-
Provide the disposal company with a complete and accurate description of the waste, including the SDS.
-
Follow all local, regional, and national regulations for hazardous waste disposal[1][2][3].
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: this compound Disposal Workflow.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
